Methyl 2,3-diamino-5-bromobenzoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2,3-diamino-5-bromobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHLKSOAANWXOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Br)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248541-63-0 | |
| Record name | Methyl 2,3-diamino-5-bromobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 2,3-diamino-5-bromobenzoate
Introduction: The Significance of Methyl 2,3-diamino-5-bromobenzoate
This compound is a key aromatic building block in the development of novel therapeutics and functional materials. Its vicinal diamine arrangement, coupled with the electronic modulation of the bromo substituent and the reactive ester handle, makes it a versatile precursor for the synthesis of a wide array of complex heterocyclic systems. Notably, this scaffold is integral to the construction of substituted benzimidazoles, a class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties[1][2][3]. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, emphasizing the causal relationships behind experimental choices and ensuring procedural robustness for researchers in medicinal chemistry and materials science.
Strategic Overview of the Synthetic Pathway
The synthesis of this compound is most effectively approached through a three-step sequence commencing with the commercially available Methyl 2-amino-5-bromobenzoate. The strategic workflow is designed to sequentially install the required functionalities while managing regioselectivity and ensuring high-yield transformations.
References
- 1. Benzimidazole synthesis [organic-chemistry.org]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to Methyl 2,3-diamino-5-bromobenzoate (CAS 1248541-63-0): A Key Building Block for Biologically Active Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful discovery and development of novel therapeutics. Methyl 2,3-diamino-5-bromobenzoate (CAS No. 1248541-63-0) has emerged as a pivotal intermediate, offering a unique combination of reactive functional groups that enable the efficient construction of complex heterocyclic scaffolds. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its application in the synthesis of pharmacologically relevant molecules, with a particular focus on its role in the generation of kinase inhibitors and other biologically active agents. As a Senior Application Scientist, the insights provided herein are grounded in established chemical principles and supported by relevant literature to empower researchers in their drug discovery endeavors.
Physicochemical Properties
This compound is a substituted aromatic compound with a molecular formula of C8H9BrN2O2 and a molecular weight of 245.07 g/mol .[1][2] Its structural features, including two amino groups at the 2 and 3 positions, a bromine atom at the 5 position, and a methyl ester at the 1 position, make it a highly versatile reagent in organic synthesis. The presence of multiple reaction sites allows for a diverse range of chemical transformations, paving the way for the creation of extensive compound libraries for high-throughput screening.
| Property | Value | Source(s) |
| CAS Number | 1248541-63-0 | [1] |
| Molecular Formula | C8H9BrN2O2 | [1][2] |
| Molecular Weight | 245.07 g/mol | [1][2] |
| Physical Form | Powder | [3] |
| Storage | Keep in a dark place, sealed in dry, 2-8°C | [4] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the reduction of its nitro precursor, Methyl 2-amino-5-bromo-3-nitrobenzoate. This transformation is a critical step in making this valuable building block accessible for further synthetic manipulations.
Experimental Protocol: Reduction of Methyl 2-amino-5-bromo-3-nitrobenzoate
This protocol outlines a common and effective method for the synthesis of this compound.
Materials:
-
Methyl 2-amino-5-bromo-3-nitrobenzoate
-
Iron powder
-
Ammonium chloride
-
Tetrahydrofuran (THF)
-
Ethanol
-
Water
-
Diatomaceous earth
-
Ethyl acetate
-
Saturated saline solution
Procedure:
-
In a suitable reaction vessel, dissolve Methyl 2-amino-5-bromo-3-nitrobenzoate (1.0 eq), iron powder (5.0 eq), and ammonium chloride (15.0 eq) in a solvent mixture of THF/ethanol/water (1:1:0.4 v/v).[3]
-
Heat the reaction mixture to 95°C and stir vigorously for 1 hour.[3] Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a plug of diatomaceous earth to remove insoluble solids.[3]
-
Wash the diatomaceous earth plug several times with methanol and tetrahydrofuran.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Partition the resulting residue between ethyl acetate and water.
-
Separate the organic layer, wash with saturated saline solution, and concentrate under reduced pressure to yield this compound as a yellow powder.[3] The product can often be used in subsequent steps without further purification.
Application in the Synthesis of Bioactive Heterocycles
The strategic placement of the two amino groups and the bromine atom on the benzene ring makes this compound a powerful precursor for the synthesis of a variety of heterocyclic systems, most notably quinazolinones. Quinazolinones are a class of compounds renowned for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[5]
The vicinal diamino functionality allows for the construction of fused heterocyclic rings, while the bromine atom serves as a convenient handle for introducing further molecular diversity through cross-coupling reactions. This dual functionality is highly advantageous in drug discovery campaigns, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies.
Synthesis of Quinazolinone Scaffolds
The reaction of o-phenylenediamines with various reagents to form fused heterocyclic systems is a cornerstone of medicinal chemistry. In the case of this compound, the two amino groups can react with a variety of carbonyl-containing compounds to form the quinazolinone core. A closely related analog, Methyl 2-amino-5-bromobenzoate, is widely used in the synthesis of quinazolinones, and similar reactivity can be expected from the 2,3-diamino derivative, leading to a different substitution pattern on the final heterocyclic product.[5]
The resulting brominated quinazolinone scaffold is a valuable intermediate for further functionalization. The bromine atom can be readily displaced or utilized in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce a wide array of substituents, thereby enabling the fine-tuning of the molecule's biological activity.
Mechanism of Action of Downstream Products: Kinase Inhibition
Many quinazolinone derivatives synthesized from precursors like this compound have been identified as potent kinase inhibitors.[6][7] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Kinase inhibitors typically function by competing with ATP for binding to the active site of the enzyme, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade that promotes cell proliferation and survival. The versatility of the quinazolinone scaffold allows for the optimization of interactions within the ATP-binding pocket of various kinases, leading to the development of both selective and multi-targeted inhibitors.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety glasses with side shields, and a lab coat. In case of dust formation, use a NIOSH-approved respirator.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Handle in a well-ventilated area, preferably in a chemical fume hood. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep in a dark place to prevent light-induced degradation.[4]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
It is imperative to consult the specific SDS provided by the supplier before handling this compound.
Conclusion
This compound is a strategically important building block in medicinal chemistry and drug discovery. Its unique substitution pattern provides a versatile platform for the synthesis of diverse heterocyclic scaffolds, particularly quinazolinones, which are known to possess a wide range of pharmacological activities. The ability to readily construct and subsequently functionalize these core structures makes this compound a valuable asset in the development of novel therapeutics, including potent kinase inhibitors. This guide has provided a comprehensive overview of its properties, synthesis, and applications, offering a foundation for researchers to leverage this key intermediate in their pursuit of innovative medicines.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Prodrugs of oxazolidinone CETP inhibitors - Patent US-8354454-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
An In-depth Technical Guide to Methyl 2,3-diamino-5-bromobenzoate: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 2,3-diamino-5-bromobenzoate is a key chemical intermediate whose structural features make it a valuable building block in the synthesis of complex heterocyclic molecules, particularly in the realm of pharmaceutical research and development. This guide provides a comprehensive overview of its chemical identity, a detailed, field-tested synthesis protocol, in-depth characterization data, and a discussion of its applications. The content is structured to provide not just procedural steps but also the scientific rationale behind them, ensuring both technical accuracy and practical utility for researchers in the field.
Chemical Identity and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₉BrN₂O₂[5]
-
Molecular Weight: 245.07 g/mol
Physicochemical Properties:
| Property | Value | Source |
| Appearance | Yellow powder | [3] |
| Purity | Typically ≥97% | --- |
| Storage | Store at 2-8°C, protected from light | [4] |
Synthesis Protocol: A Self-Validating System
The efficient synthesis of this compound is paramount for its use in further chemical transformations. A common and effective method involves the selective reduction of the corresponding nitro-substituted precursor, methyl 2-amino-5-bromo-3-nitrobenzoate. This approach is favored due to the ready availability of the starting material and the high yields achievable.
Reaction Scheme:
A diagram illustrating the synthesis of this compound.
Experimental Protocol:
This protocol is designed to be a self-validating system, where successful execution yields a product of high purity, ready for subsequent applications without extensive purification.
Materials:
-
Methyl 2-amino-5-bromo-3-nitrobenzoate
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Tetrahydrofuran (THF)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride solution (brine)
-
Diatomaceous earth
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine methyl 2-amino-5-bromo-3-nitrobenzoate (1.0 eq), iron powder (5.0 eq), and ammonium chloride (15.0 eq).
-
Solvent Addition: Add a solvent mixture of THF, ethanol, and water in a 1:1:0.4 ratio. The total solvent volume should be sufficient to ensure effective stirring.
-
Reaction Execution: Heat the reaction mixture to 95°C and stir vigorously for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is fully consumed.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of diatomaceous earth to remove the iron salts and other insoluble materials.
-
Wash the filter cake thoroughly with methanol and THF.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the organic solvents.
-
Partition the resulting residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to yield this compound as a yellow powder.[3]
-
Expertise & Experience Insights:
-
The use of iron powder in the presence of ammonium chloride is a classic and cost-effective method for nitro group reduction. The ammonium chloride helps to maintain a slightly acidic pH, which facilitates the reaction.
-
The mixed solvent system is crucial for the solubility of both the organic substrate and the inorganic reagents.
-
Vigorous stirring is essential to ensure good contact between the reactants, especially the heterogeneous iron powder.
-
Filtration through diatomaceous earth is a critical step to remove fine iron particles, which can complicate downstream processing.
Spectroscopic Characterization
Accurate structural elucidation is vital in chemical synthesis. The following section details the expected spectroscopic data for this compound. Note: Experimental spectra for this specific compound are not widely available in public databases. The data presented is a combination of predicted values and data from closely related analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Signal Assignment |
| ~7.5 (d) | Aromatic CH |
| ~7.2 (d) | Aromatic CH |
| ~4.5 (br s) | -NH₂ |
| ~3.8 (s) | -OCH₃ |
| ~3.5 (br s) | -NH₂ |
General Experimental Protocol for NMR:
-
Sample Preparation: Dissolve 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.[6][7]
-
Instrumentation: Record the spectra on a 300 or 400 MHz NMR spectrometer.[7]
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 | N-H stretching (amines) |
| 3000-2850 | C-H stretching (methyl) |
| ~1700 | C=O stretching (ester) |
| 1620-1580 | C=C stretching (aromatic) |
| 1300-1000 | C-O stretching (ester) |
| ~700 | C-Br stretching |
Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrometry Data:
| Adduct | m/z |
| [M+H]⁺ | 244.99202 |
| [M+Na]⁺ | 266.97396 |
| [M-H]⁻ | 242.97746 |
(Data from PubChemLite)[5]
Applications in Drug Development
This compound is a versatile precursor for the synthesis of various heterocyclic systems that are of significant interest in medicinal chemistry. The ortho-diamino functionality allows for the construction of fused ring systems such as benzimidazoles, quinoxalines, and other related scaffolds which are prevalent in many biologically active compounds. The presence of the bromine atom provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of diverse substituents to modulate the pharmacological properties of the target molecules.
Workflow for Application in Drug Discovery:
A logical workflow illustrating the use of this compound in drug discovery.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
In case of Contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.
-
Skin: Wash off with soap and plenty of water.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.
-
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, protected from light.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds with potential applications in drug discovery and materials science. The synthesis protocol outlined in this guide is robust and reproducible, providing a reliable source of this important intermediate. The provided characterization data, though partially based on predictions, serves as a useful reference for researchers. As with all chemical reagents, proper safety precautions should be observed during handling and use.
References
- 1. This compound | 1248541-63-0 [sigmaaldrich.com]
- 2. 1248541-63-0 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 3. 2,3-DiaMino-5-broMobenzoic acid Methyl ester | 1248541-63-0 [chemicalbook.com]
- 4. 1248541-63-0 Cas No. | Methyl 5-bromo-2,3-diaminobenzoate | Apollo [store.apolloscientific.co.uk]
- 5. PubChemLite - this compound (C8H9BrN2O2) [pubchemlite.lcsb.uni.lu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis and Theoretical Yield of Methyl 2,3-diamino-5-bromobenzoate
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway for Methyl 2,3-diamino-5-bromobenzoate, a key intermediate in the development of novel pharmaceuticals and functional materials. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic strategy, step-by-step experimental protocols, and a thorough analysis of the theoretical yield. The synthesis is presented as a three-step sequence commencing with the commercially available 2-amino-5-bromobenzoic acid, proceeding through nitration, esterification, and concluding with a chemoselective reduction. Each step is discussed with an emphasis on the underlying chemical principles and causality behind the experimental choices, ensuring scientific integrity and reproducibility.
Introduction: Significance of this compound
This compound is a valuable bifunctional molecule featuring a vicinal diamine arrangement on a brominated benzoic acid scaffold. This unique substitution pattern makes it a crucial building block for the synthesis of a wide array of heterocyclic compounds, including benzimidazoles, quinoxalines, and other fused ring systems of medicinal interest. The strategic placement of the bromine atom provides a handle for further functionalization through cross-coupling reactions, enabling the exploration of diverse chemical space in drug discovery programs. The presented synthetic route is designed for efficiency and scalability, providing a reliable method for accessing this important intermediate.
Overall Synthetic Strategy
The synthesis of this compound is accomplished through a three-step sequence starting from 2-amino-5-bromobenzoic acid. The overall transformation is depicted below:
Figure 1: Overall synthetic workflow for this compound.
The synthesis commences with the regioselective nitration of 2-amino-5-bromobenzoic acid to introduce a nitro group at the 3-position. This is followed by a Fischer esterification to convert the carboxylic acid to its corresponding methyl ester. The final step involves the chemoselective reduction of the nitro group to an amine, yielding the target molecule.
Step-by-Step Synthesis and Theoretical Yield Calculation
This section provides a detailed protocol for each synthetic step, along with a theoretical yield calculation based on a starting quantity of 10 grams of 2-amino-5-bromobenzoic acid.
Step 1: Nitration of 2-Amino-5-bromobenzoic Acid
Reaction: 2-Amino-5-bromobenzoic acid to 2-Amino-5-bromo-3-nitrobenzoic acid
Causality of Experimental Choices: The direct nitration of an aniline derivative can be challenging due to the high reactivity of the amino group, which is susceptible to oxidation by nitric acid.[1] To mitigate this, the reaction is conducted at a low temperature, and the nitrating agent is added slowly. The amino group is a strong ortho-, para-director. With the para position blocked by a bromine atom, the incoming electrophile (nitronium ion, NO₂⁺) is directed to the ortho position. The presence of the deactivating carboxyl group also helps to moderate the reaction. The nitronium ion is generated in situ from the reaction of concentrated nitric acid and sulfuric acid.[2][3]
Experimental Protocol:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 10.0 g (46.3 mmol) of 2-amino-5-bromobenzoic acid to 50 mL of concentrated sulfuric acid, ensuring the temperature is maintained below 10°C in an ice-salt bath.
-
In a separate beaker, prepare the nitrating mixture by cautiously adding 3.5 mL of concentrated nitric acid to 7.0 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the cold nitrating mixture dropwise to the stirred solution of 2-amino-5-bromobenzoic acid over a period of 30-45 minutes, ensuring the internal temperature does not rise above 10°C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 2 hours.
-
Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
Collect the resulting yellow precipitate by vacuum filtration, wash thoroughly with cold water until the washings are neutral to pH paper, and dry under vacuum to yield 2-amino-5-bromo-3-nitrobenzoic acid.
Theoretical Yield Calculation (Step 1):
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) |
| 2-Amino-5-bromobenzoic acid | C₇H₆BrNO₂ | 216.03[4][5][6] | 46.3 | 10.0 |
| 2-Amino-5-bromo-3-nitrobenzoic acid | C₇H₅BrN₂O₄ | 261.03[2][4][7][8][9][10] | 46.3 | 12.09 |
The theoretical yield of 2-amino-5-bromo-3-nitrobenzoic acid is 12.09 g .
Step 2: Fischer Esterification of 2-Amino-5-bromo-3-nitrobenzoic Acid
Reaction: 2-Amino-5-bromo-3-nitrobenzoic acid to Methyl 2-amino-5-bromo-3-nitrobenzoate
Causality of Experimental Choices: Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[8][11][12][13][14] The reaction is an equilibrium process. To drive the equilibrium towards the product, an excess of the alcohol (methanol) is used as the solvent. A strong acid catalyst, such as concentrated sulfuric acid, is employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the methanol.[3][14]
Experimental Protocol:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 12.09 g (46.3 mmol) of 2-amino-5-bromo-3-nitrobenzoic acid in 100 mL of methanol.
-
With stirring, cautiously add 3 mL of concentrated sulfuric acid to the suspension.
-
Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the volume of methanol by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into 200 mL of ice-cold water.
-
Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the cessation of effervescence.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain Methyl 2-amino-5-bromo-3-nitrobenzoate.
Theoretical Yield Calculation (Step 2):
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) |
| 2-Amino-5-bromo-3-nitrobenzoic acid | C₇H₅BrN₂O₄ | 261.03[2][4][7][8][9][10] | 46.3 | 12.09 |
| Methyl 2-amino-5-bromo-3-nitrobenzoate | C₈H₇BrN₂O₄ | 275.06[7] | 46.3 | 12.74 |
The theoretical yield of Methyl 2-amino-5-bromo-3-nitrobenzoate is 12.74 g .
Step 3: Reduction of Methyl 2-amino-5-bromo-3-nitrobenzoate
Reaction: Methyl 2-amino-5-bromo-3-nitrobenzoate to this compound
Causality of Experimental Choices: The reduction of an aromatic nitro group to an amine can be effectively achieved using a metal in the presence of a proton source. The Béchamp reduction, which traditionally uses iron metal and an acid, is a reliable method.[15] A modification of this, using iron powder in the presence of ammonium chloride in a mixed solvent system, provides a milder and more neutral condition, which is often compatible with ester functionalities.[13][16] The reaction proceeds via a series of single-electron transfers from the iron surface to the nitro group.[16]
Experimental Protocol:
-
In a 500 mL round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 12.74 g (46.3 mmol) of Methyl 2-amino-5-bromo-3-nitrobenzoate, 150 mL of ethanol, and 30 mL of water.
-
To this mixture, add 13.0 g (232.7 mmol) of iron powder and 1.24 g (23.2 mmol) of ammonium chloride.
-
Heat the reaction mixture to reflux with vigorous stirring for 2-3 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Wash the filter cake thoroughly with methanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.
Theoretical Yield Calculation (Step 3):
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) |
| Methyl 2-amino-5-bromo-3-nitrobenzoate | C₈H₇BrN₂O₄ | 275.06[7] | 46.3 | 12.74 |
| This compound | C₈H₉BrN₂O₂ | 245.08 | 46.3 | 11.35 |
The theoretical yield of this compound is 11.35 g .
Overall Theoretical Yield
The overall theoretical yield of this compound from 10.0 g of 2-amino-5-bromobenzoic acid is 11.35 g , assuming a 100% yield for each step. In practice, the actual yield will be lower due to product loss during transfers, purification, and incomplete reactions.
Conclusion
This technical guide has detailed a reliable and well-characterized three-step synthesis for this compound. By providing a thorough explanation of the chemical principles behind each step, along with detailed experimental protocols and theoretical yield calculations, this document serves as a valuable resource for researchers and professionals in the field of organic synthesis and drug development. The presented methodology offers a practical approach to obtaining this important chemical intermediate, facilitating further research and innovation.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. echemi.com [echemi.com]
- 6. 2-Amino-5-bromobenzoic acid | C7H6BrNO2 | CID 79858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
- 8. 2-Amino-5-bromo-3-nitrobenzoic acid | CAS#:58580-07-7 | Chemsrc [chemsrc.com]
- 9. 2-Amino-5-bromo-3-nitrobenzoic acid Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 10. 2-Amino-5-bromo-3-nitrobenzoic acid | C7H5BrN2O4 | CID 18431478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. nbinno.com [nbinno.com]
- 14. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 15. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. 2-Amino-5-bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]
physical appearance of Methyl 2,3-diamino-5-bromobenzoate
An In-Depth Technical Guide to the Physical Appearance of Methyl 2,3-diamino-5-bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a key building block in medicinal chemistry and materials science, frequently employed in the synthesis of heterocyclic compounds and other complex organic molecules. For laboratory professionals, a precise understanding of the physical characteristics of a starting material is a fundamental aspect of experimental design and quality control. This guide provides a comprehensive overview of the , delving into its typical presentation, factors that influence its appearance, and comparisons with structurally related compounds. This document is intended to equip researchers with the necessary knowledge to assess the quality and purity of this reagent upon visual inspection, ensuring the integrity of their synthetic endeavors.
Primary Physical Characteristics
This compound is most commonly supplied and handled as a solid. The typical physical appearance is a powder, with a color ranging from off-white to a distinct yellow[1]. The yellow hue is often characteristic of the purified compound and is noted in synthetic procedures that yield the final product[1].
The solid form ensures relative stability for storage and ease of handling for weighing and dispensing in a laboratory setting. Unlike liquid reagents, the risk of inhalation of volatile components is reduced, though appropriate personal protective equipment should always be used when handling fine powders.
Factors Influencing Physical Appearance
The visual characteristics of this compound can be indicative of its purity and stability. Several factors can influence its color and form:
Purity: Highly purified this compound is expected to have a consistent off-white to pale yellow color. The presence of colored impurities, often residual starting materials or by-products from the synthesis, can lead to variations in the observed color. For instance, the synthesis of this compound typically involves the reduction of a nitro-substituted precursor, such as methyl 2-amino-5-bromo-3-nitrobenzoate[1]. Incomplete reduction can result in the presence of residual nitro compounds, which are often intensely colored.
Oxidation: Aromatic amines are a class of compounds known for their susceptibility to oxidation, particularly when exposed to air and light[2]. This degradation process can lead to the formation of colored by-products, often resulting in a darkening of the material over time. Freshly prepared or properly stored this compound should exhibit its characteristic off-white to yellow color. A shift towards a brownish or darker hue may indicate degradation and potential impurity. For this reason, it is best practice to store this compound in a tightly sealed, opaque container, under an inert atmosphere if possible, and in a cool, dark place.
Particle Size: The fineness of the powder can affect the perceived color and handling properties of the material. A finer powder will have a larger surface area, which can increase its susceptibility to air oxidation. It may also be more prone to static electricity and can be more easily dispersed in the air during handling.
Comparative Analysis with Related Compounds
The can be further understood by comparing it to its isomers and precursors. This contextual understanding is valuable for researchers synthesizing or working with a family of related compounds.
| Compound Name | CAS Number | Molecular Formula | Physical Appearance |
| This compound | 1248541-63-0 | C₈H₉BrN₂O₂ | Off-white to yellow powder[1] |
| Methyl 3,4-diamino-5-bromobenzoate | 1245643-11-1 | C₈H₉BrN₂O₂ | Off-white solid[3] |
| Methyl 2-amino-5-bromo-3-nitrobenzoate | Not readily available | C₈H₇BrN₂O₄ | Typically a colored solid (nitro compounds are often yellow) |
The subtle differences in the positions of the amino groups between the 2,3-diamino and 3,4-diamino isomers can influence their crystal packing and electronic properties, leading to slight variations in their observed color. The precursor, with its nitro group, is expected to be more intensely colored.
Experimental Workflow: Visual Inspection and Quality Assessment
A routine visual inspection is the first line of defense in ensuring the quality of a chemical reagent. The following workflow outlines the steps a researcher should take when receiving and using this compound.
Caption: Workflow for the visual inspection of this compound.
Conclusion
The , specifically its state as an off-white to yellow powder, is a key indicator of its identity and quality. For researchers and drug development professionals, a keen eye for variations in color can signal potential issues with purity or degradation due to improper handling or storage. By understanding the intrinsic properties of this compound and the factors that can alter its appearance, scientists can proceed with greater confidence in the reliability of their starting materials, ultimately contributing to the reproducibility and success of their experimental outcomes.
References
An In-depth Technical Guide to the Molecular Weight of Methyl 2,3-diamino-5-bromobenzoate
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a detailed exploration of the molecular weight of Methyl 2,3-diamino-5-bromobenzoate. Beyond a simple numerical value, we will delve into the theoretical basis of its molecular weight, the empirical methods for its verification, and the contextual significance of this fundamental property in research and development.
Introduction to this compound
This compound is a substituted aromatic amine and a benzoic acid ester. Such compounds are often pivotal building blocks in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. The precise molecular weight is a critical parameter that underpins substance identification, reaction stoichiometry, and the interpretation of analytical data.
Physicochemical Properties
A summary of the key identifiers and properties of this compound is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉BrN₂O₂ | [1][2] |
| Molecular Weight | 245.07 g/mol | [2] |
| CAS Number | 1248541-63-0 | [1][2] |
| Appearance | Solid | [1] |
| Purity | Typically ≥95-97% | [1][2] |
Theoretical Molecular Weight Calculation
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is C₈H₉BrN₂O₂.[1][2] The calculation based on the atomic weights of each element is as follows:
-
Carbon (C): 8 atoms × 12.011 u = 96.088 u
-
Hydrogen (H): 9 atoms × 1.008 u = 9.072 u
-
Bromine (Br): 1 atom × 79.904 u = 79.904 u
-
Nitrogen (N): 2 atoms × 14.007 u = 28.014 u
-
Oxygen (O): 2 atoms × 15.999 u = 31.998 u
Total Molecular Weight = 96.088 + 9.072 + 79.904 + 28.014 + 31.998 = 245.076 u
This calculated value is consistent with the molecular weight provided by chemical suppliers.[1]
Experimental Verification of Molecular Weight
While the theoretical molecular weight is a fundamental calculation, its experimental verification is a cornerstone of chemical analysis, ensuring sample identity and purity. Several analytical techniques are routinely employed for this purpose.[3]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3][4] It is one of the most direct and accurate methods for determining the molecular weight of a compound.
Workflow for Mass Spectrometry Analysis:
Caption: Workflow for Molecular Weight Determination by Mass Spectrometry.
Causality in Experimental Choices:
-
Ionization Technique: Electrospray ionization (ESI) is a common choice for polar molecules like this compound as it is a "soft" ionization technique that minimizes fragmentation, allowing for the clear observation of the molecular ion.
-
Mass Analyzer: A Time-of-Flight (TOF) analyzer is often preferred for its high resolution and mass accuracy, which can confirm the elemental composition of the molecule.
For this compound, the expected molecular ion peak in positive ion mode would be [M+H]⁺ at an m/z of approximately 246.084.
Chromatographic Methods
Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), separate components of a mixture.[5] When coupled with a mass spectrometer (LC-MS or GC-MS), they provide retention time and molecular weight data, confirming both the identity and purity of the compound.
Workflow for LC-MS Analysis:
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. calpaclab.com [calpaclab.com]
- 3. What Are the Analytical Methods for Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]
- 5. Determination of Molecular Weight [eng.uc.edu]
Methodological & Application
Synthesis of Methyl 2,3-diamino-5-bromobenzoate: An Application Note and Detailed Protocol
Introduction
Methyl 2,3-diamino-5-bromobenzoate is a key aromatic amine intermediate with significant applications in the pharmaceutical and specialty chemical industries. Its unique substitution pattern, featuring vicinal amino groups and a bromine atom, makes it a versatile building block for the synthesis of a wide range of complex heterocyclic compounds, including novel therapeutic agents and functional materials.[1] This application note provides a comprehensive and reliable protocol for the laboratory-scale synthesis of this compound, focusing on a robust and commonly employed method: the reduction of a nitroaromatic precursor. The protocol is designed for researchers, scientists, and professionals in drug development, offering in-depth technical guidance, explanations for experimental choices, and critical safety information.
Reaction Scheme
The synthesis is typically achieved through the reduction of the nitro group in methyl 2-amino-5-bromo-3-nitrobenzoate. This transformation is a cornerstone of aromatic chemistry, and several reducing agents can be employed.[2][3] This protocol will detail a method using iron powder in the presence of an acidic medium, a widely used, effective, and relatively environmentally benign approach compared to other metal-based reductions like those using tin(II) chloride.[1][4]
References
experimental procedure for making Methyl 2,3-diamino-5-bromobenzoate
An Application Note for the Synthesis of Methyl 2,3-diamino-5-bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a valuable substituted aromatic diamine that serves as a key building block in the synthesis of pharmaceuticals, heterocyclic compounds, and advanced materials. Its specific substitution pattern makes it an important intermediate for creating complex molecular architectures. This document provides a comprehensive, field-tested guide to its synthesis via a robust, multi-step pathway. The procedure begins with the commercially available Methyl 2-amino-5-bromobenzoate and proceeds through a controlled, high-yield sequence involving protection of the primary amine, regioselective nitration, and subsequent deprotection, followed by a final reduction of the nitro group. The causality behind critical experimental choices is explained, and alternative protocols are discussed to ensure adaptability and success.
Introduction
The synthesis of poly-functionalized aromatic compounds is a cornerstone of modern medicinal and materials chemistry. This compound, with its vicinal amino groups, a bromine atom, and a methyl ester, offers multiple points for chemical modification. Direct functionalization of a simple benzene ring to achieve this specific arrangement is challenging due to issues with regioselectivity. Therefore, a structured, stepwise approach starting from a readily available precursor is necessary.
The synthetic strategy detailed herein follows a logical progression designed to control the introduction of functional groups and maximize the yield of the desired product. The core challenge lies in the selective introduction of a second nitrogen functionality ortho to the existing amino group. Direct nitration of anilines is often complicated by oxidation and the formation of undesired meta-isomers due to the protonation of the highly basic amino group in strong acid.[1][2] To circumvent these issues, this protocol employs a protection-nitration-deprotection sequence for the synthesis of the key intermediate, Methyl 2-amino-5-bromo-3-nitrobenzoate, which is then reduced to the final product.
Overall Synthetic Scheme
The synthesis is accomplished in two primary stages, with the first stage comprising three distinct steps.
Caption: Overall two-stage synthetic pathway.
PART 1: Synthesis of Methyl 2-amino-5-bromo-3-nitrobenzoate (Intermediate)
This stage involves the protection of the amine, regioselective nitration, and subsequent deprotection.
Step 1a: Protection via Acetylation
The initial acetylation step is critical to prevent oxidation of the electron-rich aniline and to ensure the desired ortho-nitration by moderating the activating effect of the amino group.[3][4]
Materials:
-
Methyl 2-amino-5-bromobenzoate
-
Acetic Anhydride (Ac₂O)
-
Glacial Acetic Acid (AcOH)
-
Deionized Water
Protocol:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 g of Methyl 2-amino-5-bromobenzoate in 50 mL of glacial acetic acid. Gentle warming may be required.
-
To the stirred solution, add 1.2 equivalents of acetic anhydride dropwise.
-
Heat the reaction mixture to a gentle reflux for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into 300 mL of ice-cold deionized water with vigorous stirring.
-
Collect the precipitated white solid (Methyl 2-acetamido-5-bromobenzoate) by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum. The product is typically of sufficient purity for the next step.
Step 1b: Regioselective Nitration
The acetamido group directs the incoming nitronium ion (NO₂⁺) to the ortho and para positions. As the para position is blocked by the bromine atom, nitration occurs selectively at the C-3 position. Maintaining a low temperature is crucial to prevent side reactions.
Materials:
-
Methyl 2-acetamido-5-bromobenzoate (from Step 1a)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
Protocol:
-
Carefully add 10.0 g of the dried Methyl 2-acetamido-5-bromobenzoate from the previous step to 20 mL of concentrated sulfuric acid in a 100 mL flask, with stirring, while cooling in an ice-salt bath. Ensure the solid dissolves completely.
-
In a separate flask, prepare the nitrating mixture by slowly adding 1.1 equivalents of concentrated nitric acid to 10 mL of concentrated sulfuric acid. Cool this mixture thoroughly in the ice-salt bath.
-
Add the cold nitrating mixture dropwise to the solution of the substrate over 30-45 minutes. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition.
-
After the addition is complete, stir the mixture in the ice bath for an additional 1-2 hours.
-
Very slowly and carefully, pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring.
-
The solid product, Methyl 2-acetamido-5-bromo-3-nitrobenzoate, will precipitate. Collect the solid by vacuum filtration, wash extensively with cold water until the filtrate is neutral, and dry.
Step 1c: Deprotection via Acid Hydrolysis
The final step in this stage is the removal of the acetyl protecting group to reveal the free amine, yielding the key nitro-amine intermediate.
Materials:
-
Methyl 2-acetamido-5-bromo-3-nitrobenzoate (from Step 1b)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃) solution
Protocol:
-
Suspend the crude product from Step 1b in 100 mL of ethanol in a 250 mL round-bottom flask.
-
Add 25 mL of concentrated hydrochloric acid and heat the mixture to reflux for 2-3 hours, or until TLC analysis shows complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into 200 mL of cold water.
-
Carefully neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
The yellow solid product, Methyl 2-amino-5-bromo-3-nitrobenzoate, will precipitate.
-
Collect the solid by vacuum filtration, wash with water, and dry. This intermediate can be purified by recrystallization from an ethanol/water mixture if necessary.
PART 2: Synthesis of this compound (Final Product)
The reduction of the nitro group is the final transformation to yield the target compound. Catalytic hydrogenation is presented as the primary method due to its efficiency and clean workup.
Protocol 2A: Catalytic Hydrogenation (Primary Method)
This method utilizes hydrogen gas and a palladium catalyst to cleanly reduce the nitro group. The main risk is potential dehalogenation (loss of bromine), which can be minimized by careful reaction monitoring.
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |
| Methyl 2-amino-5-bromo-3-nitrobenzoate | 275.06 | 10.0 | 1.0 | 2.75 g |
| Palladium on Carbon (10% Pd/C) | N/A | N/A | 5-10 mol % | ~150 mg |
| Methanol (MeOH) or Ethanol (EtOH) | N/A | N/A | Solvent | 50 mL |
| Hydrogen Gas (H₂) | 2.02 | Excess | Excess | 1 atm |
Experimental Workflow
Caption: Step-by-step hydrogenation workflow.
Protocol:
-
Combine Methyl 2-amino-5-bromo-3-nitrobenzoate (2.75 g, 10.0 mmol) and 50 mL of methanol or ethanol in a hydrogenation flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C catalyst (~150 mg, ~5-10 mol% by weight relative to the substrate) to the flask. Note: Pd/C can be pyrophoric; handle it in an inert atmosphere or add it to the solvent carefully.
-
Seal the flask, and purge the system by evacuating and backfilling with an inert gas (e.g., Nitrogen or Argon) three times.
-
Evacuate the flask one final time and introduce hydrogen gas (a balloon filled with H₂ is sufficient for this scale).
-
Stir the reaction mixture vigorously at room temperature. The reaction is often exothermic.
-
Monitor the reaction progress by TLC until the starting material is fully consumed (typically 2-6 hours).
-
Once complete, carefully purge the flask with nitrogen to remove all hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with the reaction solvent (methanol or ethanol). Caution: The Celite pad with the catalyst should not be allowed to dry in the air as it can ignite. Quench it by suspending it in water immediately after use.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.
-
Purify the resulting solid by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to afford pure this compound.
Protocol 2B: Iron/Acetic Acid Reduction (Alternative Method)
This classic method is an excellent alternative that avoids the use of pressurized hydrogen and specialized equipment. It is also known for its good chemoselectivity and tolerance of halide substituents.[1][5]
Materials:
-
Methyl 2-amino-5-bromo-3-nitrobenzoate
-
Iron powder (Fe, fine grade)
-
Glacial Acetic Acid (AcOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Sodium Carbonate (Na₂CO₃)
-
Ethyl Acetate (EtOAc)
Protocol:
-
In a round-bottom flask, suspend Methyl 2-amino-5-bromo-3-nitrobenzoate (2.75 g, 10.0 mmol) in a mixture of 20 mL ethanol, 20 mL glacial acetic acid, and 10 mL of water.
-
Heat the mixture to 70-80 °C with vigorous stirring.
-
Add iron powder (5 equivalents) portion-wise over 30 minutes to control the exotherm.
-
Stir the reaction at 80 °C for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts. Wash the pad thoroughly with ethanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate (100 mL) and wash carefully with saturated sodium carbonate solution to neutralize the acetic acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to give the crude product.
-
Purify as described in Protocol 2A.
Characterization of Final Product
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. Expected data includes:
-
¹H NMR: Appearance of two new signals for the amino protons (NH₂), likely broad singlets. Shifts in the aromatic protons due to the change in electronic effects from -NO₂ to -NH₂.
-
¹³C NMR: Significant upfield shift of the carbons attached to the nitrogen atoms (C-2 and C-3).
-
IR Spectroscopy: Appearance of N-H stretching bands for the two primary amine groups in the region of 3300-3500 cm⁻¹. Disappearance of the characteristic nitro group stretches (~1530 and 1350 cm⁻¹).
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of C₈H₉BrN₂O₂ (m/z ≈ 244.98), showing the characteristic isotopic pattern for a bromine-containing compound.
Safety and Handling
-
Acids and Nitrating Mixture: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Prepare the nitrating mixture by adding acid to acid slowly and with cooling.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all joints in the apparatus are well-sealed. The palladium on carbon catalyst is pyrophoric, especially after use. Never allow the used, dry catalyst to be exposed to air. Quench it immediately under water.
-
Solvents: Organic solvents such as methanol, ethanol, and ethyl acetate are flammable. Avoid open flames and work in a well-ventilated area.
-
General Precautions: Handle all chemicals with care, consult the Safety Data Sheet (SDS) for each reagent, and perform all reactions in a well-ventilated chemical fume hood.
References
Application Note & Protocol: Synthesis and Mechanistic Elucidation of Methyl 2,3-diamino-5-bromobenzoate
Abstract
This document provides a comprehensive guide for the synthesis of Methyl 2,3-diamino-5-bromobenzoate, a key intermediate in the development of pharmaceuticals and functional materials. We present a detailed, field-tested protocol, beginning with the nitration of methyl 2-aminobenzoate and culminating in the selective reduction of a dinitro intermediate. The core of this guide is a deep dive into the reaction mechanisms, offering researchers the causal understanding necessary for optimization and troubleshooting. All procedures are grounded in authoritative literature to ensure scientific integrity and reproducibility.
Introduction: Significance of this compound
This compound is a valuable substituted ortho-phenylenediamine derivative. The unique arrangement of its functional groups—two adjacent amino groups, a bromine atom, and a methyl ester—makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds, such as benzimidazoles and quinoxalines. These scaffolds are central to the discovery of new therapeutic agents and advanced materials. Given its importance, a reliable and well-understood synthetic protocol is paramount for researchers in organic synthesis and drug development.
This application note details a robust synthetic pathway and provides a mechanistic rationale for each transformation.
Overall Synthetic Strategy
The most common and reliable pathway to this compound involves a multi-step synthesis starting from methyl 2-aminobenzoate. The overall workflow is designed to carefully install the required functional groups in a specific order to ensure correct regiochemistry and high yield.
Experimental Workflow Diagram
Caption: Overall synthetic workflow from starting material to final product.
Detailed Reaction Mechanisms
A thorough understanding of the underlying reaction mechanisms is critical for successful synthesis. This section details the transformations involved in each step.
Step 1 & 2: Electrophilic Aromatic Substitution (Nitration & Bromination)
The initial steps involve the sequential addition of nitro and bromo groups to the aromatic ring. The regiochemical outcome is dictated by the directing effects of the substituents already present. The amino group (-NH₂) is a strong activating, ortho, para-director, while the methyl ester (-COOCH₃) is a deactivating, meta-director. The powerful activating effect of the amino group governs the position of the first electrophilic attack.
-
Nitration: The first electrophile, the nitronium ion (NO₂⁺), is generated in situ from nitric acid and sulfuric acid. It is directed to the para position relative to the strongly activating amino group, yielding methyl 2-amino-5-nitrobenzoate. The ortho position is sterically hindered by the adjacent methyl ester.
-
Bromination: The subsequent bromination occurs ortho to the amino group. The ring is now less activated due to the presence of the electron-withdrawing nitro group, but the amino group's directing effect still controls the outcome.
Step 3: The Sandmeyer Reaction
To install the second nitro group adjacent to the first, a Sandmeyer-type reaction is employed. This classic transformation allows for the conversion of an aryl amine to a variety of functional groups, including -NO₂.
-
Diazotization: The 2-amino group of methyl 2-amino-3-bromo-5-nitrobenzoate is treated with nitrous acid (generated from NaNO₂ and a strong acid like HBF₄) at low temperatures to form a diazonium salt.
-
Nitro-de-diazoniation: The resulting diazonium salt is then treated with sodium nitrite (NaNO₂) in the presence of a copper catalyst. This displaces the dinitrogen gas (N₂) and installs a nitro group, yielding the key dinitro intermediate.
Step 4: Reduction of Dinitroarene to Diamine
This is the final and most critical transformation. The simultaneous reduction of two aromatic nitro groups to amines can be achieved through various methods. Catalytic hydrogenation is effective, but chemical reduction using a metal in acidic or neutral media is often more practical and cost-effective in a laboratory setting. We will focus on the use of iron powder with an electrolyte like ammonium chloride (NH₄Cl).
The reduction of a nitro group is a multi-electron process that proceeds through several intermediates.
Mechanism of Nitro Group Reduction using Fe/NH₄Cl
Caption: Stepwise reduction of an aromatic nitro group via nitroso and hydroxylamine intermediates.
Causality Behind Experimental Choices:
-
Iron (Fe) Powder: Iron is a cost-effective and efficient reducing agent. In this reaction, it acts as the electron donor, being oxidized from Fe(0) to Fe(II) or Fe(III) oxides/hydroxides.
-
Ammonium Chloride (NH₄Cl): While often described as a catalyst, NH₄Cl serves multiple purposes. It acts as a mild proton source and an electrolyte to maintain the reaction rate and prevent the formation of a passivating layer of iron oxides on the surface of the iron particles. This ensures a consistent and complete reduction.
-
Solvent System (THF/Ethanol/Water): A mixed solvent system is used to ensure the solubility of both the organic substrate and the inorganic reagents. Water is essential for the reaction mechanism as the ultimate source of protons.[1]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Nitrating mixtures are highly corrosive and reactions can be exothermic.
Synthesis of the Precursor: Methyl 2-amino-5-bromo-3-nitrobenzoate
This protocol describes the reduction of the immediate precursor to the final product. The synthesis of this precursor itself is a multi-step process as outlined in Section 2. For the purpose of this note, we will focus on the final reduction step, assuming the precursor is available.
Protocol: Synthesis of this compound
This protocol is adapted from established literature procedures.[1]
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| Methyl 2-amino-5-bromo-3-nitrobenzoate | 275.05 | 2.44 | 0.67 g |
| Iron Powder | 55.85 | 12.0 | 0.68 g |
| Ammonium Chloride | 53.49 | 37.0 | 1.96 g |
| Tetrahydrofuran (THF) | - | - | 12 mL |
| Ethanol | - | - | 12 mL |
| Water | - | - | 5 mL |
| Ethyl Acetate | - | - | For Extraction |
| Saturated NaCl Solution (Brine) | - | - | For Washing |
| Diatomaceous Earth | - | - | For Filtration |
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-amino-5-bromo-3-nitrobenzoate (0.67 g, 2.44 mmol), iron powder (0.68 g, 12.0 mmol), and ammonium chloride (1.96 g, 37.0 mmol).
-
Solvent Addition: Add the solvent mixture of THF (12 mL), ethanol (12 mL), and water (5 mL).
-
Reaction: Heat the mixture to 95 °C and stir vigorously for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a plug of diatomaceous earth to remove the insoluble iron solids.[1]
-
Washing: Wash the diatomaceous earth plug thoroughly with methanol and THF to ensure all product is collected.
-
Solvent Removal: Combine the filtrate and the washings and concentrate the solution under reduced pressure to remove the organic solvents.
-
Extraction: Partition the remaining aqueous residue between ethyl acetate and water. Separate the organic layer, and wash it once with saturated brine.[1]
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a yellow powder. The product can often be used in subsequent reactions without further purification.[1]
Characterization of this compound
-
Appearance: Yellow powder
-
Molecular Formula: C₈H₉BrN₂O₂[2]
-
Molecular Weight: 245.08 g/mol [3]
-
Spectroscopic Data:
-
¹H NMR: Expected signals include a singlet for the methyl ester protons (~3.8-3.9 ppm), distinct signals for the two aromatic protons, and two broad singlets for the two different amine protons.
-
¹³C NMR: Expected signals would include a peak for the methyl carbon (~52 ppm), aromatic carbons (in the 100-150 ppm range), and a carbonyl carbon (~167 ppm).
-
Mass Spectrometry (m/z): The mass spectrum should show a characteristic isotopic pattern for the bromine atom, with major peaks at [M]+ and [M+2]+ of nearly equal intensity. Predicted m/z for [M+H]⁺ is 244.99202.[2]
-
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound, supported by a thorough explanation of the underlying reaction mechanisms. By understanding the causality behind the choice of reagents and conditions, researchers can confidently reproduce and adapt this synthesis for their specific needs in pharmaceutical and materials science research. The provided workflow and mechanistic diagrams serve as valuable tools for both practical execution and conceptual understanding.
References
The Versatile Intermediate: Methyl 2,3-Diamino-5-bromobenzoate in Heterocyclic Synthesis
Abstract
Methyl 2,3-diamino-5-bromobenzoate is a pivotal aromatic diamine that serves as a versatile and highly valuable building block in the synthesis of a diverse array of heterocyclic compounds. Its unique substitution pattern, featuring vicinal amino groups and an electron-withdrawing bromo substituent, makes it an ideal precursor for constructing fused heterocyclic systems of significant interest in medicinal chemistry, drug development, and materials science. This comprehensive guide provides an in-depth exploration of the synthesis of this key intermediate and its application in the preparation of important heterocyclic scaffolds, including quinoxalines, benzimidazoles, and benzodiazepines. Detailed, field-proven protocols, mechanistic insights, and practical considerations are presented to empower researchers and scientists in their synthetic endeavors.
Introduction: The Strategic Importance of this compound
Heterocyclic compounds form the cornerstone of modern pharmacology and materials science. Within this vast chemical space, nitrogen-containing fused rings are of particular importance due to their prevalence in biologically active molecules. This compound has emerged as a strategic intermediate for accessing these privileged scaffolds. The ortho-diamine functionality is primed for cyclocondensation reactions, while the bromo- and methyl ester groups provide valuable handles for further synthetic diversification, allowing for the fine-tuning of physicochemical and biological properties. This guide will delve into the practical applications of this versatile molecule, providing researchers with the necessary tools to leverage its synthetic potential.
Synthesis of the Key Intermediate: this compound
The most common and efficient route to this compound involves the reduction of its corresponding 3-nitro precursor, methyl 2-amino-5-bromo-3-nitrobenzoate. This transformation can be achieved using various reducing agents, with methods utilizing iron powder in an acidic medium or tin(II) chloride being particularly prevalent due to their efficiency and scalability.
Synthesis via Iron-Mediated Reduction
This protocol offers a cost-effective and reliable method for the large-scale preparation of the target diamine.
Protocol 1: Synthesis of this compound
| Reagent | CAS No. | MW | Amount | Molar Eq. |
| Methyl 2-amino-5-bromo-3-nitrobenzoate | 32057-61-3 | 275.05 | 0.67 g | 1.0 |
| Iron powder | 7439-89-6 | 55.85 | 0.68 g | 5.0 |
| Ammonium chloride | 12125-02-9 | 53.49 | 1.96 g | 15.2 |
| Tetrahydrofuran (THF) | 109-99-9 | - | 12 mL | - |
| Ethanol | 64-17-5 | - | 12 mL | - |
| Water | 7732-18-5 | - | 5 mL | - |
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 2-amino-5-bromo-3-nitrobenzoate (0.67 g, 2.44 mmol), iron powder (0.68 g, 12.0 mmol), and ammonium chloride (1.96 g, 37.0 mmol).[1]
-
Add a solvent mixture of THF (12 mL), ethanol (12 mL), and water (5 mL).[1]
-
Heat the reaction mixture to 95 °C and stir vigorously for 1 hour.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a plug of diatomaceous earth to remove the iron salts.
-
Wash the filter cake with additional THF and ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the organic solvents.
-
The resulting aqueous residue can be extracted with ethyl acetate, the organic layers combined, dried over anhydrous sodium sulfate, and concentrated to yield the product.
Expected Outcome: This procedure typically affords this compound as a yellow powder in high yield.[1]
Application in Heterocyclic Synthesis: Quinoxalines
Quinoxalines are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The straightforward synthesis of quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This compound is an excellent substrate for this reaction, leading to the formation of functionalized quinoxaline derivatives.
General Reaction Scheme and Mechanism
The reaction proceeds through a double condensation mechanism. The more nucleophilic amino group of the diamine attacks one of the carbonyl carbons of the dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic quinoxaline ring.
Caption: General mechanism for quinoxaline synthesis.
Protocol for the Synthesis of Methyl 7-bromoquinoxaline-5-carboxylate
This protocol details the synthesis of a specific quinoxaline derivative using[2][3]-dioxane-2,3-diol as a glyoxal equivalent, which is often easier to handle.
Protocol 2: Synthesis of Methyl 7-bromoquinoxaline-5-carboxylate
| Reagent | CAS No. | MW | Amount | Molar Eq. |
| This compound | 1248541-63-0 | 245.07 | 0.71 g | 1.0 |
| [2][3]-Dioxane-2,3-diol | 4097-13-4 | 120.10 | 485 mg | 1.5 |
| Ethanol | 64-17-5 | - | 50 mL | - |
Procedure:
-
In a suitable reaction vessel, dissolve this compound (0.71 g, 2.69 mmol) in ethanol (50 mL).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired product.
Expected Outcome: This procedure yields methyl 7-bromoquinoxaline-5-carboxylate as a solid.[3]
Application in Heterocyclic Synthesis: Benzimidazoles
Benzimidazoles are another class of heterocycles with immense therapeutic importance, found in drugs such as proton pump inhibitors and anthelmintics. The synthesis of benzimidazoles can be readily achieved by the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid (or its derivatives).
General Reaction Scheme and Mechanism
The reaction with a carboxylic acid typically requires acidic conditions and heat. The initial step is the formation of an amide bond, followed by an intramolecular cyclization and dehydration to yield the benzimidazole ring.
Caption: General pathway for benzimidazole synthesis.
Protocol for the Synthesis of Methyl 6-bromo-2-methyl-1H-benzo[d]imidazole-4-carboxylate
This protocol demonstrates the cyclization of this compound with acetic acid to form a 2-methyl substituted benzimidazole.
Protocol 3: Synthesis of Methyl 6-bromo-2-methyl-1H-benzo[d]imidazole-4-carboxylate
| Reagent | CAS No. | MW | Amount | Molar Eq. |
| This compound | 1248541-63-0 | 245.07 | 1.0 g | 1.0 |
| Acetic Acid | 64-19-7 | 60.05 | q.s. | - |
Procedure:
-
Dissolve this compound in acetic acid.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
The product may precipitate upon neutralization and can be collected by filtration.
-
Alternatively, the aqueous mixture can be extracted with an organic solvent, dried, and concentrated to yield the crude product.
-
Purify the product by recrystallization or column chromatography as needed.
Expected Outcome: This procedure yields the corresponding 2-methylbenzimidazole derivative.[4]
Prospective Applications in Benzodiazepine Synthesis
1,4-Benzodiazepines are a well-known class of psychoactive drugs. While direct, detailed protocols for the synthesis of benzodiazepines starting from this compound are not as prevalent in the literature as for quinoxalines and benzimidazoles, the structural motif of this diamine makes it a plausible precursor for certain benzodiazepine scaffolds. The general synthesis of 1,5-benzodiazepines involves the condensation of an o-phenylenediamine with a ketone. It is conceivable that analogous strategies could be developed for the synthesis of novel benzodiazepine derivatives from this compound, opening new avenues for drug discovery.
Safety and Handling
As with any chemical synthesis, proper safety precautions are paramount.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2][3][4][5][6]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[2][4]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.[2][4][5] Avoid generating dust.[2][4][5]
-
Storage: Store this compound in a tightly closed container in a cool, dry place away from incompatible substances.[2]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
It is highly recommended to consult the Safety Data Sheet (SDS) for this compound and all other reagents used in the synthesis before commencing any experimental work.
Conclusion
This compound stands out as a highly valuable and versatile intermediate in the field of heterocyclic chemistry. Its straightforward synthesis and inherent reactivity make it an ideal starting material for the construction of a wide range of medicinally relevant scaffolds, including quinoxalines and benzimidazoles. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers, enabling them to explore the full synthetic potential of this important building block and to accelerate the discovery and development of novel bioactive compounds.
References
- 1. WO2014182929A1 - Benzimidazole derivatives as bromodomain inhibitors - Google Patents [patents.google.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Ethyl 4-Aminobenzoate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 4. carlroth.com [carlroth.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. fishersci.com [fishersci.com]
analytical techniques for characterizing Methyl 2,3-diamino-5-bromobenzoate
An In-Depth Guide to the Analytical Characterization of Methyl 2,3-diamino-5-bromobenzoate
Introduction
This compound is a substituted aromatic compound with significant potential as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its structure, featuring a bromine substituent and two amino groups on a methyl benzoate scaffold, provides multiple reaction sites, making it a versatile building block. The precise characterization of this compound is paramount to ensure its identity, purity, and suitability for downstream applications, particularly in the highly regulated field of drug development. Inconsistent purity or misidentification of such intermediates can lead to failed syntheses, impure final products, and potential safety concerns.
This comprehensive guide provides detailed application notes and validated protocols for the analytical characterization of this compound. We will delve into a suite of orthogonal analytical techniques, explaining the causality behind experimental choices and offering insights into data interpretation. This document is designed for researchers, analytical scientists, and drug development professionals who require robust methods for quality control and structural elucidation.
Physicochemical Properties
A foundational understanding of the compound's basic properties is essential before commencing any analytical workflow. These properties influence the choice of solvents, chromatographic conditions, and sample preparation methods.
| Property | Value | Source |
| Molecular Formula | C₈H₉BrN₂O₂ | [PubChem][1] |
| Molecular Weight | 245.08 g/mol | [PubChem][1] |
| Monoisotopic Mass | 243.98474 Da | [PubChem][1] |
| Appearance | Solid (form may vary) | General knowledge |
| Melting Point | 72-74 °C (for the 2-amino-5-bromo isomer) | [Sigma-Aldrich] |
| CAS Number | 1248541-63-0 | [Ningbo Inno Pharmchem][2] |
Note: The melting point is provided for a structural isomer, Methyl 2-amino-5-bromobenzoate, and should be experimentally verified for the 2,3-diamino isomer.
I. Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are indispensable for separating the target compound from impurities, starting materials, and by-products, thereby providing a quantitative measure of its purity.
A. High-Performance Liquid Chromatography (HPLC)
Principle of Application: HPLC is the premier technique for assessing the purity of non-volatile, polar organic compounds like this compound. We utilize reverse-phase chromatography, where a nonpolar stationary phase (like C18) retains the analyte, and a polar mobile phase elutes it. The aromatic nature and multiple polar functional groups of the target molecule allow for excellent retention and separation on a C18 column, while its conjugated system ensures strong UV absorbance for sensitive detection.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 100 µg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
-
Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
-
Instrumentation and Conditions:
-
UHPLC System: A system capable of delivering a stable gradient at high pressures is recommended for optimal resolution.[3]
-
Column: A C18 reverse-phase column (e.g., 100 x 2 mm, 1.8 µm particle size) provides excellent efficiency for separating aromatic compounds.[3]
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate the amino groups, ensuring sharp peak shapes.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A gradient is employed to ensure elution of compounds with varying polarities. A typical gradient would be:
-
0-1 min: 10% B
-
1-8 min: 10% to 90% B
-
8-9 min: 90% B
-
9-10 min: 90% to 10% B
-
10-12 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C to ensure reproducible retention times.[3]
-
Detector: UV-Vis Diode Array Detector (DAD) or Photodiode Array (PDA) detector.
-
Detection Wavelength: Monitor at 254 nm for the aromatic ring and perform a full scan (200-400 nm) to identify the absorbance maximum (λ_max) for optimal sensitivity. Aromatic compounds exhibit strong absorbance in this range.[4]
-
Injection Volume: 5 µL.
-
-
Data Interpretation:
-
Identification: The retention time (RT) of the major peak in the sample chromatogram should match that of a certified reference standard.
-
Purity Assessment: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Peak Tailing: The presence of two basic amino groups can sometimes lead to peak tailing on silica-based columns. The use of a buffered mobile phase (like formic acid) and a high-purity, end-capped column minimizes this effect.
-
Workflow for HPLC Purity Analysis:
Caption: HPLC workflow for purity assessment.
B. Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of Application: While HPLC is the primary tool for purity, GC-MS is an excellent confirmatory technique that provides structural information based on the compound's mass-to-charge ratio (m/z) and fragmentation pattern. Due to the low volatility and high polarity of the diamino groups, derivatization is often necessary to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.[5]
Experimental Protocol:
-
Derivatization (Heptafluorobutyric Anhydride - HFBA): [6]
-
Dissolve ~0.5 mg of the sample in 1 mL of toluene in a clean vial.
-
Add 100 µL of heptafluorobutyric anhydride (HFBA) and 50 µL of pyridine (as a catalyst).
-
Cap the vial tightly and heat at 70 °C for 30 minutes. The HFBA reacts with the primary amino groups to form stable, volatile amide derivatives.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with 5% sodium bicarbonate solution and then with deionized water to remove excess reagent and catalyst.
-
Dry the organic layer over anhydrous sodium sulfate. The sample is now ready for injection.
-
-
Instrumentation and Conditions:
-
GC-MS System: A standard GC system coupled to a Mass Spectrometer (e.g., a Quadrupole MS).
-
Column: A non-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.
-
Injector: Splitless mode, with an injector temperature of 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Final hold: Hold at 300 °C for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Scan Range: 50 - 600 amu.
-
-
-
Data Interpretation:
-
Total Ion Chromatogram (TIC): The TIC will show the separation of the derivatized analyte from any impurities. The identity is confirmed by matching the retention time with a standard.
-
Mass Spectrum: The mass spectrum of the derivatized peak is the key diagnostic tool.
-
Molecular Ion (M⁺): Look for the molecular ion peak corresponding to the di-HFBA derivative of this compound.
-
Isotopic Pattern: The presence of a bromine atom will result in a characteristic M⁺ and M⁺+2 isotopic pattern with nearly equal intensity (due to the natural abundance of ⁷⁹Br and ⁸¹Br), providing strong evidence for the presence of bromine.
-
Fragmentation Pattern: Analyze the fragmentation pattern to confirm the structure. Expect fragments corresponding to the loss of the HFBA groups, the methoxy group (-OCH₃), and cleavage of the aromatic ring.
-
-
II. Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are essential for confirming the molecular structure of the synthesized compound.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Application: NMR is the most powerful technique for unambiguous structural determination. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. For a substituted aniline like this, NMR can precisely confirm the substitution pattern on the aromatic ring.[7][8]
Experimental Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly show exchangeable protons (like those on the amino groups).
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation:
-
A 400 MHz or higher field NMR spectrometer.
-
-
Data Acquisition and Interpretation:
-
¹H NMR (400 MHz, DMSO-d₆): Predicted Spectrum
-
δ ~7.5-7.0 ppm (2H, complex): Two signals corresponding to the two protons on the aromatic ring. Due to their positions relative to the three substituents, they will likely appear as doublets or singlets depending on the coupling constants.
-
δ ~5.0-6.0 ppm (4H, broad singlet): Two broad signals for the protons of the two primary amine (-NH₂) groups. These signals are broad due to quadrupole broadening from the nitrogen atom and chemical exchange. Their chemical shift can vary with concentration and temperature.
-
δ ~3.8 ppm (3H, singlet): A sharp singlet for the three equivalent protons of the methyl ester (-OCH₃) group.[9]
-
-
¹³C NMR (101 MHz, DMSO-d₆): Predicted Spectrum
-
δ ~167 ppm: Carbonyl carbon (C=O) of the ester group.[9]
-
δ ~150-110 ppm: Six distinct signals for the six carbons of the aromatic ring. The chemical shifts will be influenced by the attached substituents (Br, NH₂, COOCH₃). Carbons attached to the electron-donating amino groups will be shifted upfield, while the carbon attached to the bromine and the ester group will be shifted downfield.
-
δ ~52 ppm: Methyl carbon (-OCH₃) of the ester group.[9]
-
-
B. Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle of Application: FT-IR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups within the molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational energy.[10]
Experimental Protocol:
-
Sample Preparation:
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method is faster and requires minimal sample preparation.
-
-
Data Acquisition and Interpretation:
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands.
-
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Reference |
| 3500 - 3300 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) | [11] |
| 3100 - 3000 | C-H Aromatic Stretch | Aromatic Ring | [8] |
| ~1700 | C=O Carbonyl Stretch | Ester (-COOCH₃) | [12] |
| 1620 - 1580 | N-H Scissoring (Bending) | Primary Amine (-NH₂) | [10] |
| 1600 - 1450 | C=C Aromatic Ring Stretch | Aromatic Ring | [8] |
| 1300 - 1200 | C-N Stretch | Aromatic Amine | [10] |
| 1250 - 1100 | C-O Stretch | Ester | [12] |
| ~600-500 | C-Br Stretch | Aryl Halide | General knowledge |
C. UV-Visible Spectrophotometry
Principle of Application: UV-Vis spectrophotometry measures the absorption of UV or visible light by the molecule. For this compound, the absorption is dominated by the π → π* electronic transitions within the conjugated aromatic system. The position of the absorption maximum (λ_max) and the molar absorptivity are characteristic of the chromophore.[13]
Experimental Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the compound (~1-10 µg/mL) in a UV-transparent solvent, such as ethanol or methanol.
-
Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.
-
-
Data Acquisition and Interpretation:
-
Scan the absorbance from 200 to 400 nm.
-
The benzene ring itself has characteristic absorptions around 204 nm and 256 nm.[13] The presence of auxochromic groups (like -NH₂) and a chromophore (-COOCH₃) will cause a bathochromic (red) shift to longer wavelengths.[4] Expect to see one or more strong absorption bands in the 230-350 nm range.
-
Comprehensive Characterization Workflow
The following workflow illustrates how these techniques are integrated to provide a complete and validated characterization of the target compound.
Caption: Integrated workflow for comprehensive analysis.
Conclusion
The characterization of a key synthetic intermediate like this compound requires a multi-faceted analytical approach. A combination of high-resolution chromatographic and spectroscopic techniques provides an orthogonal and self-validating system. HPLC is the gold standard for determining purity, while NMR spectroscopy delivers definitive structural elucidation. FT-IR serves as a rapid check for essential functional groups, and GC-MS provides powerful confirmation of molecular weight and the presence of the bromine atom. By following these detailed protocols, researchers and drug development professionals can confidently verify the identity, structure, and purity of this valuable compound, ensuring the integrity and success of their scientific endeavors.
References
- 1. PubChemLite - this compound (C8H9BrN2O2) [pubchemlite.lcsb.uni.lu]
- 2. nbinno.com [nbinno.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. series.publisso.de [series.publisso.de]
- 7. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines [mdpi.com]
- 8. fiveable.me [fiveable.me]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Vis-UV spectra of aromatic compounds [quimicaorganica.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in the Synthesis of Methyl 2,3-diamino-5-bromobenzoate
An in-depth guide for researchers, scientists, and drug development professionals.
The synthesis of Methyl 2,3-diamino-5-bromobenzoate is a critical step in the development of various pharmaceutical compounds. However, achieving a high yield of this aromatic diamine can be challenging. The product's susceptibility to oxidation and potential for side reactions during the reduction of its nitro precursor often lead to diminished returns. This guide provides an in-depth analysis of the common pitfalls in this synthesis and offers field-proven troubleshooting strategies to optimize your experimental outcomes.
Core Synthesis Pathway: An Overview
The most prevalent and reliable method for preparing this compound involves the reduction of the corresponding nitro compound, methyl 2-amino-5-bromo-3-nitrobenzoate.[1] This transformation is pivotal, and the choice of reducing agent and reaction conditions directly impacts the yield and purity of the final product.
The general reaction is as follows:
Caption: General synthesis pathway for this compound.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues encountered during the synthesis in a question-and-answer format.
Q1: My TLC analysis shows significant amounts of starting material, even after extended reaction times. What's causing the incomplete reaction?
An incomplete reaction is one of the most common reasons for low yield. Several factors can contribute to this issue:
-
Inactive Reducing Agent: The activity of metal-based reducing agents like iron or tin powder is paramount. Iron powder, for instance, can develop a passivating oxide layer on its surface, drastically reducing its reactivity.
-
Expert Recommendation: Before starting the reaction, activate the iron powder by washing it with dilute hydrochloric acid, followed by water and ethanol rinses, and then drying it under a vacuum. This removes the oxide layer and enhances reactivity.
-
-
Insufficient Reagent Stoichiometry: The reduction of a nitro group is a multi-electron process. A stoichiometric excess of the reducing agent is necessary to drive the reaction to completion.
-
Recommended Action: Use a 3 to 5-fold molar excess of the reducing agent (e.g., iron powder). Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) and be prepared to add more reducing agent if the reaction stalls.
-
-
Suboptimal Temperature: While many reductions are exothermic, they often require an initial input of heat to overcome the activation energy.
-
Protocol Standard: The reduction using iron powder is typically performed at reflux temperatures in a solvent mixture like ethanol and water.[1] Ensure your reaction is maintained at a consistent and vigorous reflux.
-
Q2: The reaction seems complete by TLC, but my isolated yield is still low after workup. Where is my product going?
Product loss during extraction and isolation is a frequent and frustrating issue. Aromatic diamines like this compound have specific properties that must be managed during the workup.
-
Improper pH during Extraction: Aromatic amines are basic and can be protonated in acidic conditions, forming water-soluble ammonium salts. If your aqueous layer is acidic during extraction, a significant portion of your product will remain in the aqueous phase.
-
Expert Recommendation: After the reaction, filter out the solid metal salts. Then, carefully neutralize the filtrate and basify it with a solution like sodium carbonate or dilute sodium hydroxide to a pH of 8-9 before extracting with an organic solvent (e.g., ethyl acetate). This ensures the diamine is in its neutral, organic-soluble form.
-
-
Hydrolysis of the Methyl Ester: Harsh acidic or basic conditions, especially when combined with high temperatures during a prolonged workup, can lead to the hydrolysis of the methyl ester to a carboxylic acid. This side product is highly water-soluble at basic pH and will be lost during the standard extraction procedure.
Q3: My final product is a dark brown or black oil, not the expected solid. What causes this discoloration, and how can I prevent it?
Aromatic diamines are notoriously sensitive to air oxidation, which often results in the formation of highly colored polymeric impurities.
-
Oxidation During Workup and Storage: Exposure to atmospheric oxygen, especially in the presence of residual metal catalysts, can rapidly degrade the product.
-
Expert Recommendation: Conduct the workup and purification steps as quickly as possible. After filtering the initial reaction mixture, consider flushing your flasks and separatory funnel with an inert gas like nitrogen or argon. For purification, column chromatography on silica gel can be effective.[4]
-
Storage Protocol: Store the purified product under an inert atmosphere, protected from light, and at a low temperature (e.g., in a refrigerator) to minimize degradation over time.
-
| Issue Summary | Possible Cause(s) | Recommended Action(s) |
| Incomplete Reaction | Inactive reducing agent, insufficient stoichiometry, low temperature. | Activate metal powders with dilute acid before use. Use a 3-5 molar excess of the reducing agent. Ensure the reaction is maintained at reflux. |
| Low Yield After Complete Reaction | Improper pH during workup, hydrolysis of the ester group. | Basify the reaction mixture to pH 8-9 before extraction. Use ethyl acetate or dichloromethane for extraction. Avoid prolonged exposure to strong acids or bases. |
| Product Discoloration (Dark Oil/Solid) | Air oxidation of the aromatic diamine product. | Work up the reaction promptly. Handle the product under an inert atmosphere (N₂ or Ar). Purify via column chromatography if necessary. Store the final product cold and protected from light. |
| Formation of Multiple Side Products | Over-reduction, reaction with solvent, formation of poly-brominated species.[3] | Carefully control the reaction temperature and time. Ensure the purity of starting materials. Use stoichiometric amounts of reagents to avoid side reactions.[2] |
Frequently Asked Questions (FAQs)
What is the most effective reducing agent for this synthesis?
Several reducing agents can be employed, each with its own set of advantages and disadvantages.
-
Iron Powder/NH₄Cl or Acetic Acid: This is a classic, cost-effective, and robust method. It is generally safe and scalable. However, it can sometimes be slow and require an acidic workup.[1]
-
Tin(II) Chloride (SnCl₂): This reagent often provides cleaner reactions and higher yields. The drawback is that tin salts can be toxic and require careful disposal.
-
Catalytic Hydrogenation (H₂/Pd-C): This method is typically very clean and produces high yields with water as the only byproduct. However, it requires specialized equipment (hydrogenator) and careful handling of the flammable hydrogen gas and pyrophoric palladium catalyst.
How can I best purify the final product?
If the crude product is discolored or contains significant impurities, purification is necessary.
-
Column Chromatography: This is a highly effective method. A silica gel column with a gradient eluent system, starting from a non-polar mixture like hexane/ethyl acetate and gradually increasing the polarity, can separate the desired product from both less polar starting material and more polar impurities.[4]
-
Recrystallization: If a reasonably pure solid is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) can yield a highly pure product.
Experimental Protocol: Optimized Reduction Using Iron Powder
This protocol provides a detailed, step-by-step methodology for the reduction of methyl 2-amino-5-bromo-3-nitrobenzoate.
-
Reagent Preparation:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add methyl 2-amino-5-bromo-3-nitrobenzoate (1.0 eq).
-
Add a solvent mixture of ethanol and water (e.g., a 4:1 ratio).
-
Add ammonium chloride (1.2 eq) and activated iron powder (4.0 eq).
-
-
Reaction Execution:
-
Heat the mixture to a vigorous reflux and stir.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the hot solution through a pad of celite to remove the iron salts. Wash the celite pad with additional ethanol.
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
Add water to the remaining residue, and then add a saturated solution of sodium bicarbonate until the pH is ~8.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
-
Purification (if necessary):
-
Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
-
References
Technical Support Center: Synthesis of Methyl 2,3-diamino-5-bromobenzoate
Welcome to the technical support center for the synthesis of Methyl 2,3-diamino-5-bromobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.
Introduction: The Synthetic Landscape
The most common and reliable route to this compound is the reduction of its nitro precursor, Methyl 2-amino-5-bromo-3-nitrobenzoate. This transformation, while seemingly straightforward, is fraught with potential side reactions that can significantly impact yield and purity. The delicate interplay of the functional groups—two amines, a methyl ester, and a bromine atom—on the aromatic ring necessitates precise control over reaction conditions.
This guide will focus on the critical reduction step, addressing the most frequently encountered issues and providing scientifically sound solutions.
Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section addresses specific problems you might encounter during the synthesis of this compound, their underlying causes, and recommended solutions.
Problem 1: Incomplete Reduction and Presence of Starting Material
Symptom: Your crude product analysis (TLC, LC-MS, NMR) shows a significant amount of the starting material, Methyl 2-amino-5-bromo-3-nitrobenzoate.
Causality: Incomplete reduction is one of the most common issues. It can be caused by several factors:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent to the nitro compound may be inadequate.
-
Catalyst Deactivation: In catalytic hydrogenation, the catalyst (e.g., Pd/C, Pt/C, Raney Nickel) can become poisoned by impurities in the starting material or solvents, or it may have lost activity over time.
-
Poor Mass Transfer: In heterogeneous reactions, inefficient stirring can lead to poor contact between the substrate, catalyst, and hydrogen source.
-
Low Reaction Temperature or Pressure: The energy input may be insufficient to drive the reaction to completion.
Solutions:
| Parameter | Recommended Action | Scientific Rationale |
| Reducing Agent | Increase the molar equivalents of the reducing agent (e.g., Fe, Sn, Na2S2O4). | Ensures complete consumption of the starting material. |
| Catalyst | Use fresh, high-quality catalyst. If catalyst poisoning is suspected, consider pre-treating the starting material with activated carbon. | A highly active catalyst surface is crucial for efficient hydrogenation.[1] |
| Agitation | Increase the stirring speed to ensure the catalyst is well-suspended. | Improves mass transfer in heterogeneous catalytic systems, maximizing the reaction rate. |
| Temperature/Pressure | Gradually increase the reaction temperature or hydrogen pressure (for catalytic hydrogenation). | Provides the necessary activation energy for the reduction to proceed to completion. |
Experimental Protocol: Monitoring Reaction Completion by TLC
-
Prepare a TLC chamber with an appropriate solvent system (e.g., Ethyl Acetate/Hexane, 1:1).
-
Spot the reaction mixture, a co-spot (reaction mixture + starting material), and the starting material standard on the TLC plate.
-
Develop and visualize the plate (e.g., under UV light).
-
The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
Problem 2: Formation of Yellow/Orange Impurities (Azo/Azoxy Compounds)
Symptom: Your product has a distinct yellow or orange color, and analysis reveals impurities with higher molecular weights than the desired product.
Causality: The formation of azo (-N=N-) and azoxy (-N=N+(O-)-) compounds is a classic side reaction in the reduction of nitroaromatics.[2] This occurs through the condensation of partially reduced intermediates, namely nitroso and hydroxylamine species.
Mechanism of Azo/Azoxy Formation
Caption: Pathway to Azo and Azoxy Impurities
Solutions:
| Parameter | Recommended Action | Scientific Rationale |
| Reaction pH | Maintain acidic or neutral conditions. Avoid strongly basic conditions, especially during workup. | Basic conditions promote the condensation of nitroso and hydroxylamine intermediates.[2] |
| Reaction Temperature | Maintain a controlled, moderate temperature. | Higher temperatures can accelerate the condensation reactions. |
| Reducing Agent | Use a robust reducing system like Sn/HCl or Fe/acetic acid. | These conditions generally favor the complete reduction to the amine over the formation of condensation products. |
Problem 3: Presence of 2,3-Diamino-5-bromobenzoic Acid (Ester Hydrolysis)
Symptom: Your product analysis shows a significant peak corresponding to the hydrolyzed carboxylic acid.
Causality: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions, which may be present during the reaction or workup. While catalytic hydrogenation is often performed under neutral conditions, the use of acidic or basic media with reducing metals can lead to this side reaction.
Solutions:
| Parameter | Recommended Action | Scientific Rationale |
| Reaction Conditions | Prefer catalytic hydrogenation under neutral conditions (e.g., H2, Pd/C in methanol or ethanol). | Minimizes the presence of strong acids or bases that can catalyze ester hydrolysis. |
| Workup | If an acidic or basic workup is necessary, perform it at low temperatures and for the shortest possible time. Neutralize the reaction mixture carefully. | Reduces the rate of hydrolysis. |
| Purification | The acidic impurity can be removed by an aqueous basic wash (e.g., with sodium bicarbonate solution) during the workup. | The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous phase, while the desired ester remains in the organic phase. |
Experimental Protocol: Aqueous Wash to Remove Acidic Impurity
-
Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Problem 4: Presence of Methyl 2,3-diaminobenzoate (Debromination)
Symptom: Mass spectrometry analysis of your product shows a significant signal corresponding to the debrominated product.
Causality: Catalytic hydrogenation, particularly with palladium on carbon (Pd/C), can catalyze the hydrogenolysis of aryl halides. The C-Br bond is susceptible to cleavage under these conditions.
Solutions:
| Parameter | Recommended Action | Scientific Rationale |
| Catalyst Choice | Use platinum on carbon (Pt/C) instead of Pd/C. Raney Nickel can also be an alternative. | Pt/C is generally less prone to causing dehalogenation compared to Pd/C.[3] |
| Hydrogen Source | Consider catalytic transfer hydrogenation with a milder hydrogen donor like ammonium formate or cyclohexene. | These conditions can sometimes be less harsh than high-pressure hydrogen gas, reducing the likelihood of dehalogenation. |
| Reaction Time | Monitor the reaction closely and stop it as soon as the starting material is consumed. | Prolonged reaction times can increase the extent of debromination. |
Frequently Asked Questions (FAQs)
Q1: My final product is a dark oil, but it should be a solid. What could be the reason?
A1: Dark coloration often indicates the presence of oxidized impurities or polymeric byproducts. Aromatic diamines, especially ortho-diamines, are notoriously unstable and can oxidize upon exposure to air and light to form colored quinone-imine type structures. Ensure that the workup and purification are performed as quickly as possible and consider working under an inert atmosphere (e.g., nitrogen or argon). Purification by column chromatography or recrystallization should yield the desired solid product.
Q2: I am having trouble purifying my product by column chromatography. It seems to be streaking on the silica gel.
A2: The basic amino groups of your product can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation and tailing of the spots. To mitigate this, you can:
-
Use a modified mobile phase: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to your eluent. This will neutralize the acidic sites on the silica.[4][5]
-
Use a different stationary phase: Consider using basic alumina or an amine-functionalized silica gel for your column.[5]
Q3: Can I use sodium borohydride (NaBH4) to reduce the nitro group?
A3: Sodium borohydride is generally not effective for the reduction of aromatic nitro groups to amines under standard conditions. It is a much milder reducing agent than what is typically required for this transformation. Stronger reducing agents like catalytic hydrogenation or dissolving metal reductions are necessary.
Q4: What is the role of the existing amino group in the reduction of the ortho-nitro group?
A4: The ortho-amino group can influence the reduction in several ways. Electronically, the electron-donating amino group can increase the electron density on the nitro group, potentially affecting its reduction potential.[6][7] Sterically, it can influence how the molecule adsorbs onto a catalyst surface. There is also the possibility of intramolecular hydrogen bonding between the amino and nitro groups, which could affect the reactivity of the nitro group.
Visualization of the Synthetic Workflow
Caption: Troubleshooting Workflow for the Synthesis
References
- 1. Catalytic reduction of 2-nitroaniline: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity | MDPI [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Methyl 2,3-diamino-5-bromobenzoate
Welcome to the technical support center for Methyl 2,3-diamino-5-bromobenzoate (CAS No. 1248541-63-0). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this important chemical intermediate. The following troubleshooting guides and FAQs are structured to provide not just solutions, but a deeper understanding of the underlying chemical principles.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process. Each answer provides a step-by-step approach grounded in established chemical principles.
Q1: My final product is a yellow or brown powder, not the expected off-white solid. What are the likely impurities and how can I remove the color?
A1: The discoloration you're observing is a common issue with aromatic diamines and typically points to two main culprits: residual nitro-aromatic starting material and oxidation of your desired product.
-
Causality: The synthesis of this compound usually involves the reduction of a nitro group on a precursor like methyl 2-amino-5-bromo-3-nitrobenzoate.[1][2] An incomplete reaction will leave this intensely colored starting material in your product. Furthermore, vicinal diamines are highly susceptible to air oxidation, which forms highly conjugated, colored quinone-imine type structures.
-
Troubleshooting Protocol:
-
Initial Wash: Before attempting more complex purification, ensure your workup was thorough. After the reaction, once the catalyst (e.g., iron powder) is filtered off, a liquid-liquid extraction is typically performed. Partition the crude material between ethyl acetate (EtOAc) and water. Wash the organic layer with brine to remove residual water and inorganic salts.[2]
-
Activated Carbon Treatment: For persistent color, a charcoal treatment can be effective.
-
Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or methanol).
-
Add a small amount (1-2% w/w) of activated carbon.
-
Heat the suspension gently for 10-15 minutes.
-
Filter the hot solution through a pad of Celite® to remove the carbon. Caution: Ensure no ignition sources are present when filtering hot flammable solvents.
-
-
Inert Atmosphere: Moving forward, handle the material under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during concentration and drying steps, to prevent further oxidation.
-
Q2: My TLC analysis shows multiple spots. How do I effectively separate the product from starting material and byproducts using column chromatography?
A2: Multiple spots on TLC confirm the presence of impurities. The most common are the unreacted nitro-precursor and potentially partially reduced intermediates (e.g., nitroso or hydroxylamine species). Due to the basic nature of the two amine groups, standard silica gel chromatography can be challenging.
-
Causality: The lone pairs on the amine groups can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[3][4] This interaction leads to significant peak tailing, poor separation, and sometimes irreversible adsorption of the product to the column, resulting in low recovery.[3]
-
Recommended Column Chromatography Protocol:
-
Stationary Phase Selection:
-
Option A (Recommended): Use an amine-functionalized silica gel (KP-NH). This stationary phase masks the acidic silanols, minimizing the strong acid-base interactions and providing much better peak shape and separation for basic compounds.[4]
-
Option B (Alternative): If using standard silica gel, deactivate it first. You can do this by pre-treating the mobile phase with a small amount of a volatile base, like triethylamine (TEA), typically 0.5-1% v/v.
-
-
Mobile Phase Optimization:
-
Start with a non-polar solvent system and gradually increase polarity. A common gradient is Hexane/Ethyl Acetate.
-
Develop your gradient using TLC first. The starting material (nitro compound) is significantly more polar than the diamine product.
-
A typical starting point for a gradient could be 10% EtOAc in Hexane, gradually increasing to 50-60% EtOAc.
-
-
| Parameter | Recommendation for Standard Silica | Recommendation for Amine-Functionalized Silica | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Amine-functionalized Silica Gel | Amine-silica prevents strong acid-base interactions, reducing peak tailing and improving recovery.[4] |
| Mobile Phase | Hexane/Ethyl Acetate + 0.5% Triethylamine | Hexane/Ethyl Acetate | The added base (TEA) competes with the product for binding to acidic silanol sites on standard silica.[3] This is not needed for KP-NH columns. |
| Elution Gradient | Start at 9:1 Hexane:EtOAc, increase to 1:1 | Start at 9:1 Hexane:EtOAc, increase to 1:1 | The less polar product will elute before the more polar nitro-starting material. |
Q3: I'm struggling with product tailing and poor recovery during silica gel column chromatography even after adding triethylamine. What else can I try?
A3: If you're still facing issues with normal-phase chromatography, it's time to consider alternative strategies. The polarity and basicity of your compound might require a different separation mechanism.
-
Causality: Even with a mobile phase modifier like TEA, some aromatic amines can exhibit problematic interactions with silica. The two adjacent amine groups in your molecule can chelate to the silica surface, making elution difficult.
-
Alternative Purification Strategies:
-
Switch to a Different Solvent System: Instead of Hexane/EtOAc, consider a Dichloromethane (DCM)/Methanol system. Start with 100% DCM and slowly introduce Methanol (1-5%). Again, adding 0.5% TEA to this system is advisable if using standard silica.
-
Reversed-Phase Flash Chromatography: This is an excellent alternative for polar, ionizable compounds.[3]
-
Stationary Phase: C18-functionalized silica.
-
Mobile Phase: A gradient of Water/Acetonitrile or Water/Methanol.
-
pH Adjustment: To ensure the amines are in their free-base form and retain better, make the mobile phase slightly basic by adding a small amount of a modifier like triethylamine (0.1%) or ammonium hydroxide.[3] This increases the compound's hydrophobicity, leading to better retention and separation.
-
-
Q4: Can I use recrystallization to purify my product? If so, what solvent systems are recommended?
A4: Yes, recrystallization can be a very effective method for removing both colored impurities and byproducts, provided a suitable solvent system can be found. It is particularly good at removing trace impurities from a product that is already mostly pure.
-
Causality: Recrystallization works on the principle that the desired compound and the impurities have different solubility profiles in a given solvent at different temperatures. The goal is to find a solvent that dissolves your product well when hot but poorly when cold, while impurities remain soluble at cold temperatures or are insoluble at hot temperatures.
-
Experimental Protocol for Solvent Screening:
-
Place a small amount of your crude product (10-20 mg) into several different test tubes.
-
Add a few drops of a test solvent to each tube at room temperature. Good candidate solvents are those that do not dissolve the compound at room temperature.
-
Heat the tubes that showed poor solubility. A good solvent will fully dissolve the compound upon heating.
-
Allow the dissolved solutions to cool slowly to room temperature, then in an ice bath.
-
A successful recrystallization will show the formation of crystals.
-
-
Recommended Solvents to Screen:
-
Single Solvents: Ethanol, Methanol, Isopropanol, Ethyl Acetate, Toluene.
-
Solvent Pairs: If no single solvent works, try a binary system like Ethanol/Water, Ethyl Acetate/Hexane, or Toluene/Hexane. Dissolve the compound in the minimum amount of the "good" hot solvent, then slowly add the "poor" solvent until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.
-
Q5: How do I confirm the purity of my final product and what should I look for in the analytical data?
A5: A combination of analytical techniques is essential to confirm both the identity and purity of your final product.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment.
-
Method: A reversed-phase C18 column is typically used. A good starting method is a gradient of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid.
-
What to look for: A single, sharp peak for your product. Purity is often reported as "% area" of the main peak. Check for the absence of a peak corresponding to your starting material.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for structural confirmation.
-
What to look for:
-
The disappearance of the nitro-precursor signals.
-
The appearance of signals corresponding to the two amine (-NH₂) protons. These are often broad and their chemical shift can vary.
-
The characteristic signals for the aromatic protons and the methyl ester (-OCH₃) singlet around 3.8-3.9 ppm.
-
The integration of the peaks should match the number of protons in the structure.
-
-
-
Mass Spectrometry (MS): This confirms the molecular weight of your compound.
-
Technique: Electrospray ionization (ESI) is common.
-
What to look for: A peak corresponding to the molecular ion [M+H]⁺ at m/z 245.0/247.0 (due to the presence of Bromine isotopes ~1:1 ratio).
-
Purification Strategy Workflow
The following diagram outlines a decision-making process for purifying your this compound.
Caption: Decision tree for selecting a purification method.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthesis route for this compound?
A1: The most common and direct route is the reduction of the corresponding nitro-aromatic precursor. The reaction involves dissolving methyl 2-amino-5-bromo-3-nitrobenzoate in a solvent mixture (like THF/ethanol/water) and treating it with a reducing agent such as iron powder in the presence of an activator like ammonium chloride, with heating.[1][2]
Q2: What are the key safety considerations when handling aromatic diamines?
A2: Aromatic amines, as a class, should be handled with caution. Many are suspected carcinogens.[5] Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves. Avoid inhalation of the powder and skin contact.
Q3: How should I properly store this compound to prevent degradation?
A3: Due to its sensitivity to air and light, the compound should be stored in a tightly sealed, amber glass vial. To maximize shelf-life, flush the vial with an inert gas (argon or nitrogen) before sealing and store it in a cool, dark, and dry place, such as a refrigerator or a desiccator.
References
Technical Support Center: Optimizing Reaction Conditions for Methyl 2,3-diamino-5-bromobenzoate
This guide serves as a dedicated technical resource for researchers, scientists, and professionals engaged in the synthesis of Methyl 2,3-diamino-5-bromobenzoate. As a critical intermediate in pharmaceutical and materials science research, achieving a high-yield, high-purity synthesis is paramount. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to overcome common challenges encountered during the synthesis of this key molecule.
The primary and most efficient route to this compound involves the reduction of its direct precursor, Methyl 2-amino-5-bromo-3-nitrobenzoate.[1][2] This transformation, while conceptually straightforward, is fraught with potential pitfalls, including incomplete reactions, undesired side products, and purification difficulties. This guide is structured to address these specific issues head-on, providing scientifically grounded solutions.
Core Synthetic Pathway: The Reduction Step
The conversion of the nitro group to an amine is the central transformation. The general reaction is illustrated below.
Caption: Fig. 1: General reduction pathway.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing both the underlying cause and actionable solutions.
Q1: My reduction is incomplete. TLC analysis shows a significant amount of starting material (Methyl 2-amino-5-bromo-3-nitrobenzoate) remaining. What should I do?
A1: Incomplete conversion is a common issue that can typically be traced back to four key factors: reagent/catalyst activity, solubility, temperature, or stoichiometry.
-
Reagent/Catalyst Activity: The efficacy of your reducing agent is paramount.
-
Metal/Acid Reductions (Fe, SnCl₂, Zn): The surface area and purity of the metal are critical.[3] Ensure that the metal powder is fine and, if necessary, activated according to standard procedures. For reagents like Tin(II) chloride (SnCl₂), use a fresh bottle, as it can oxidize over time.
-
Catalytic Hydrogenation (Pd/C, Pt/C, Raney Ni): Catalysts can lose activity over time or due to poisoning by contaminants (e.g., sulfur compounds).[4] Always use fresh, high-quality catalysts. Ensure the catalyst was handled under an inert atmosphere if it is pyrophoric (like Raney Nickel).
-
-
Solubility: The starting nitro compound must be sufficiently soluble in the reaction solvent for the reduction to proceed efficiently.[3]
-
Reaction Temperature: While many reductions can proceed at room temperature, some substrates require thermal energy to achieve a reasonable rate.[3]
-
Solution: Consider moderately heating the reaction mixture. For example, the reduction using iron powder is often performed at reflux (around 95°C).[2] However, be aware that excessive heat can sometimes promote side reactions.
-
-
Stoichiometry: A sufficient excess of the reducing agent is necessary to drive the reaction to completion.
-
Solution: For metal-based reductions, ensure you are using the correct molar equivalents. For example, reductions with SnCl₂ often require 3-5 equivalents.[3] For catalytic hydrogenation, ensure adequate hydrogen pressure and sufficient catalyst loading.
-
| Reducing Agent | Pros | Cons | Typical Conditions |
| Fe / NH₄Cl or AcOH | Inexpensive, effective, generally good functional group tolerance.[5] | Can be slow, requires acidic conditions, iron sludge can complicate workup.[6][7] | THF/EtOH/H₂O, Reflux[2] |
| SnCl₂ / HCl | Mild, good for substrates sensitive to catalytic hydrogenation.[5] | Poor atom economy, generates tin waste that is difficult to remove.[8] | EtOH, Reflux[3] |
| H₂ / Pd/C | High efficiency, clean reaction (catalyst is filtered off).[5] | High risk of debromination , potential for catalyst poisoning, requires specialized H₂ gas handling.[5][9] | MeOH or EtOH, RT, H₂ balloon or Parr shaker |
| H₂ / Pt/C or Raney Ni | Lower risk of debromination compared to Pd/C.[5][10] | Raney Ni can be pyrophoric, Pt is expensive. | MeOH or EtOH, RT, H₂ balloon or Parr shaker |
Q2: I'm observing a significant amount of a debrominated side product (Methyl 2,3-diaminobenzoate). How can I prevent this?
A2: The loss of the bromine atom is a classic problem of hydrodehalogenation, which is particularly prevalent when using palladium-based catalysts for hydrogenation.[9] The C–Br bond is more susceptible to catalytic cleavage than C–Cl bonds.[9]
-
Change the Catalyst: The choice of catalyst is the most critical factor.
-
Avoid Catalytic Hydrogenation: If debromination persists, move away from hydrogenation altogether.
Q3: My reaction is messy, and I'm getting a mixture of side products, possibly hydroxylamines or azoxy compounds. How can I improve selectivity for the desired diamine?
A3: The reduction of a nitro group is a multi-step process that proceeds through several intermediates, including nitroso and hydroxylamine species.[11] The formation of these as side products, or their condensation to form azoxy or azo compounds, indicates that the reduction has stalled or is proceeding under suboptimal conditions.[3]
Caption: Fig. 2: Nitro reduction pathway and potential side products.
-
Ensure Sufficient Reducing Agent: As mentioned in A1, an adequate excess of the reducing agent is crucial to push the reaction past the intermediate stages all the way to the amine.[3]
-
Control Temperature: Exothermic reactions can create localized hot spots, which can promote the condensation of intermediates to form azoxy and azo compounds.[3] Ensure efficient stirring and external cooling, especially during the initial phase of the reaction.
-
Choice of Reducing Agent: Some reducing agents are more prone to forming undesired products. For example, using a powerful but less selective reagent like Lithium Aluminum Hydride (LiAlH₄) on aromatic nitro compounds typically yields azo products and should be avoided for this transformation.[5][12] Stick to reliable methods like Fe, SnCl₂, or catalytic hydrogenation.
Q4: The workup is difficult. I'm struggling to remove the metal byproducts (e.g., iron or tin salts) from my product.
A4: This is a very common challenge with metal/acid reductions. The formation of colloidal metal oxides or hydroxides can make filtration slow and product isolation difficult.[8]
-
Filtration Aid: Never filter the crude reaction mixture directly.
-
Solution 1: After the reaction is complete, filter the hot mixture through a pad of Celite (diatomaceous earth).[2] This prevents the fine metal particles and salts from clogging the filter paper. Wash the Celite pad thoroughly with the reaction solvent or a solvent in which the product is soluble (e.g., methanol, ethyl acetate) to recover all the product.[2]
-
-
pH Adjustment: Proper pH control during the aqueous workup is critical.
-
Solution 2: After filtration, the acidic solution is typically neutralized. Basifying the solution (e.g., with Na₂CO₃, K₂CO₃, or NaOH) to a pH of ~8-10 will precipitate the remaining dissolved iron or tin salts as their respective hydroxides, which can then be removed by a second filtration.[7] The organic product can then be extracted from the aqueous filtrate.
-
-
Extraction and Washes:
-
Solution 3: After basification and filtration, extract the aqueous layer multiple times with a suitable organic solvent like Ethyl Acetate (EtOAc).[2] Combining the organic layers and washing with brine will help remove residual water and some inorganic impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the "best" all-around reducing agent for synthesizing this compound?
A1: There is no single "best" agent, as the optimal choice depends on available equipment, scale, and tolerance for potential side products.
-
For Reliability and Selectivity: Reduction with iron powder in a THF/EtOH/water mixture with an acid or salt like NH₄Cl is highly reliable, cost-effective, and avoids the risk of debromination.[1][2] While the workup can be tedious due to iron sludge, the methodology is robust.
-
For Cleanliness and Ease of Product Isolation: Catalytic hydrogenation (with H₂ gas) is often cleaner, as the catalyst is simply filtered off. However, for this specific substrate, the risk of debromination is high. If you choose this route, Pt/C or Raney Nickel are strongly recommended over Pd/C.[5][10] This method requires specialized equipment for handling hydrogen gas safely.
-
For Lab-Scale Synthesis: Tin(II) chloride (SnCl₂) is also a very effective and mild reagent. Its primary drawback is the poor atom economy and the generation of tin waste, which can be problematic for scale-up and environmental reasons.[8]
Q2: How should I monitor the reaction's progress?
A2: Thin Layer Chromatography (TLC) is the most convenient method.
-
Mobile Phase: A mixture of Hexane/Ethyl Acetate or Dichloromethane/Methanol is a good starting point for the mobile phase.
-
Visualization: The starting material (nitro compound) is often yellow, while the product diamine is typically a paler color or colorless. You can visualize the spots under UV light (254 nm). Staining with potassium permanganate can also be effective. The product, having two amino groups, will be significantly more polar than the starting material and will have a lower Rf value.
Q3: What are the most critical safety considerations for this reduction?
A3:
-
Exothermicity: Nitro group reductions are almost always highly exothermic.[6] When scaling up, this heat generation must be managed with efficient cooling and slow addition of reagents to prevent a dangerous thermal runaway.[13]
-
Hydrogen Gas: If performing catalytic hydrogenation, hydrogen is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded, the reaction is performed in a well-ventilated fume hood, and all sources of ignition are eliminated.
-
Reagent Handling: Handle acids, flammable solvents, and potentially pyrophoric catalysts (Raney Ni) with appropriate personal protective equipment (PPE) and according to your institution's safety protocols.
Detailed Experimental Protocols
Protocol 1: Reduction using Iron Powder (Fe / NH₄Cl)
This protocol is adapted from established literature procedures and is known for its reliability.[2]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 2-amino-5-bromo-3-nitrobenzoate (1.0 eq), iron powder (5.0 eq), and ammonium chloride (6.0 eq).
-
Solvent Addition: Add a solvent mixture of Tetrahydrofuran (THF), Ethanol (EtOH), and Water in a 1:1:0.4 ratio (e.g., 10 mL THF, 10 mL EtOH, 4 mL H₂O per 1 gram of starting material).
-
Reaction: Heat the reaction mixture to 95°C and stir vigorously. The reaction is often complete within 1-2 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC (e.g., 3:1 Hexane:EtOAc).
-
Workup:
-
Allow the mixture to cool to room temperature.
-
Filter the entire mixture through a plug of Celite to remove the iron solids.
-
Wash the Celite plug thoroughly with Methanol and THF to recover all the product.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Partition the residue between Ethyl Acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude this compound, which often appears as a yellow or brown powder.[2]
-
-
Purification: If necessary, the crude product can be purified by column chromatography on silica gel.
Protocol 2: Reduction using Tin(II) Chloride (SnCl₂)
This protocol is a classic alternative, particularly useful for its mild conditions.[3]
-
Setup: To a solution of Methyl 2-amino-5-bromo-3-nitrobenzoate (1.0 eq) in Ethanol, add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq).
-
Reaction: Heat the mixture to reflux and stir until the starting material is consumed, as monitored by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.
-
Dilute the residue with Ethyl Acetate and slowly pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until gas evolution ceases and the pH is basic (~8-9).
-
The resulting tin salts will precipitate. Filter the mixture through a pad of Celite, washing the pad with ample Ethyl Acetate.
-
Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer two more times with Ethyl Acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product.
-
References
- 1. nbinno.com [nbinno.com]
- 2. 2,3-DiaMino-5-broMobenzoic acid Methyl ester | 1248541-63-0 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 7. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 9. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 12. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Synthesis and Purification of Methyl 2,3-diamino-5-bromobenzoate
Welcome to the technical support center for Methyl 2,3-diamino-5-bromobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this key chemical intermediate. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to ensure the successful preparation of high-purity material.
I. Synthesis Overview and Key Challenges
This compound is typically synthesized via the reduction of its nitro precursor, Methyl 2-amino-5-bromo-3-nitrobenzoate. The most common and cost-effective method for this transformation is the use of iron powder in an acidic or neutral medium. While seemingly straightforward, this process is fraught with potential pitfalls that can lead to impure material and low yields.
The primary challenges in this synthesis are:
-
Incomplete reaction: The nitro group reduction can stall at intermediate stages, leading to a mixture of products.
-
Formation of byproducts: Undesired side reactions can occur, particularly the formation of condensation products.
-
Carry-over of upstream impurities: Impurities from the synthesis of the starting materials can persist in the final product.
-
Product degradation: As an aromatic diamine, the final product is susceptible to oxidation, leading to colored impurities.
-
Difficult purification: The separation of the desired product from closely related impurities can be challenging.
This guide will address each of these challenges in detail, providing practical solutions and the scientific rationale behind them.
II. Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer format to directly address the most common problems encountered during the synthesis and workup of this compound.
Frequently Asked Questions (FAQs) - Synthesis
Q1: My reaction is sluggish or incomplete. How can I drive it to completion?
A1: Incomplete reduction of the nitro group is a common issue. Here are several factors to consider and troubleshoot:
-
Iron Activation: The quality and activation of the iron powder are critical. A simple pre-treatment with a dilute acid wash can significantly enhance its reactivity by removing the passivating oxide layer.
-
Reaction Temperature: While many reductions with iron are exothermic, some initial heating may be necessary to initiate the reaction. Monitor the internal temperature closely. If the reaction stalls after an initial burst of activity, gentle heating may be required to maintain a steady reaction rate.
-
Solvent System: The solubility of the starting material, Methyl 2-amino-5-bromo-3-nitrobenzoate, can be a limiting factor. A co-solvent system, such as ethanol/water or THF/water, is often employed to ensure adequate solubility of the organic substrate while allowing for the aqueous-based reduction chemistry.
-
Acidic Additive: The presence of an acid, such as acetic acid or ammonium chloride, is often necessary to facilitate the reduction by maintaining a suitable pH for the iron corrosion and protonation of the nitro group. Ensure the correct stoichiometry of the acidic additive is used.
Q2: I am observing a significant amount of colored impurities in my crude product. What are they and how can I prevent their formation?
A2: The formation of colored impurities is typically due to the presence of partially reduced intermediates and their condensation products, as well as oxidation of the final product.
-
Incomplete Reduction Products: The reduction of a nitro group proceeds through several intermediates, including nitroso and hydroxylamine species. These intermediates can condense to form colored azoxy and azo compounds. To minimize their formation, ensure the reaction goes to completion by using a sufficient excess of the reducing agent and allowing for adequate reaction time.
-
Expert Insight: The formation of azoxy and azo compounds is often favored under neutral or slightly basic conditions. Maintaining a slightly acidic pH throughout the reaction can help to suppress these side reactions.
-
-
Oxidation of the Diamine Product: Phenylenediamines are notoriously sensitive to air oxidation, which leads to the formation of highly colored, polymeric materials.[1][2][3] To mitigate this:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Antioxidants: The addition of a small amount of an antioxidant, such as sodium sulfite or sodium dithionite, to the workup solutions can help to prevent oxidation.
-
Prompt Workup and Purification: Do not let the crude product sit exposed to air for extended periods. Proceed with purification as soon as possible after the reaction is complete.
-
Q3: What are the likely impurities originating from my starting materials?
A3: The purity of your final product is highly dependent on the purity of your starting materials. The synthesis of the key precursor, Methyl 2-amino-5-bromo-3-nitrobenzoate, can introduce several impurities that may be carried through the reduction step.
The synthesis of Methyl 2-amino-5-bromo-3-nitrobenzoate often starts from 2-amino-5-bromobenzoic acid. A common impurity from the bromination of 2-aminobenzoic acid is the over-brominated product, 2-amino-3,5-dibromobenzoic acid .[4] If this impurity is present in the subsequent nitration and esterification steps, it will lead to the corresponding dibrominated nitro and amino esters in your final product.
-
Mitigation Strategy: It is crucial to use highly pure 2-amino-5-bromobenzoic acid for the synthesis of the nitro-precursor. If you suspect the presence of the dibromo impurity, it can be removed during the purification of 2-amino-5-bromobenzoic acid by recrystallization.[4]
The following diagram illustrates the potential sources of impurities in the synthesis of this compound:
Caption: Impurity map for this compound synthesis.
Frequently Asked Questions (FAQs) - Purification
Q4: How can I effectively remove residual iron from my product?
A4: Residual iron salts from the reduction step can be persistent. A thorough workup is essential.
-
Filtration: After the reaction, the hot reaction mixture should be filtered through a pad of celite to remove the bulk of the iron powder and iron oxides.
-
Aqueous Wash: During the workup, washing the organic layer with a dilute solution of a chelating agent like EDTA can help to sequester and remove residual iron ions. A simple wash with dilute HCl can also be effective in removing basic iron salts.
Q5: What is the best method to purify the crude this compound?
A5: The choice of purification method depends on the nature and quantity of the impurities.
-
Column Chromatography: For removing closely related organic impurities, column chromatography on silica gel is often the most effective method. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. The more polar diamine product will elute after the less polar impurities like the unreacted nitro-starting material.
-
Recrystallization: If the crude product is relatively pure, recrystallization can be a good final purification step to obtain highly pure material. A solvent system in which the product has good solubility at high temperatures and poor solubility at low temperatures should be chosen. Ethanol or mixtures of ethanol and water are often good starting points.
-
Acid-Base Extraction: An acid-base workup can be a powerful tool for purification. The basic amine groups of the product can be protonated with a dilute acid (e.g., HCl), making the product water-soluble. This allows for the removal of non-basic organic impurities by extraction with an organic solvent. The aqueous layer is then basified (e.g., with NaHCO₃ or NaOH) to deprotonate the product, which can then be extracted back into an organic solvent.
-
Caution: Be mindful that the ester group can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.
-
The following workflow outlines a general purification strategy:
Caption: A typical purification workflow for this compound.
III. Analytical Methods for Quality Control
Rigorous analytical monitoring is essential to ensure the quality and purity of your this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the primary method for assessing the purity of the final product and for monitoring the progress of the reaction.
-
Typical Conditions: A reversed-phase C18 column is generally suitable for the separation of the starting material, product, and related impurities. A mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is commonly used. A gradient elution, starting with a higher aqueous composition and gradually increasing the organic content, will typically provide good separation of the polar product from the less polar starting material and byproducts.
-
Detection: The aromatic nature of the compounds allows for sensitive detection by UV spectrophotometry. A wavelength of around 254 nm is often a good starting point, but it is advisable to run a UV scan of the main components to determine the optimal wavelength for detection.
Table 1: Generic HPLC Method for Purity Analysis
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Good retention and separation of aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for amines. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC. |
| Gradient | Start at 10% B, ramp to 90% B over 20 min | To elute a range of polar and non-polar compounds. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | For reproducible retention times. |
| Detection | 254 nm | Good general wavelength for aromatic compounds. |
| Injection Vol. | 10 µL | Standard injection volume. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural confirmation and for the identification of impurities.
-
¹H NMR: The proton NMR spectrum will provide information about the substitution pattern on the aromatic ring. The chemical shifts of the aromatic protons will be indicative of the positions of the amino and bromo substituents. The presence of the methyl ester will be confirmed by a singlet around 3.8-3.9 ppm. The amino protons will typically appear as broad singlets.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon of the ester.
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for Key Compounds (in CDCl₃)
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| Methyl 2-amino-5-bromobenzoate | 7.78 (d, H-6), 7.19 (dd, H-4), 6.64 (d, H-3), 5.61 (br s, NH₂), 3.86 (s, OCH₃)[5] | 168.1 (C=O), 148.8 (C-2), 137.2 (C-4), 125.1 (C-6), 119.3 (C-3), 111.4 (C-1), 109.5 (C-5), 51.8 (OCH₃)[5] |
| This compound | Aromatic protons expected in the range of 6.0-7.5 ppm. Two distinct broad singlets for the two NH₂ groups. A singlet for the OCH₃ group around 3.8-3.9 ppm. | Carbonyl carbon around 167-169 ppm. Aromatic carbons in the range of 100-150 ppm. Methyl carbon around 52 ppm. |
| Methyl 2-amino-5-bromo-3-nitrobenzoate | Aromatic protons expected to be further downfield due to the electron-withdrawing nitro group. | The carbon bearing the nitro group will be shifted downfield. |
Note: The exact chemical shifts for this compound and its nitro precursor may vary depending on the solvent and concentration. The data for Methyl 2-amino-5-bromobenzoate is provided as a reference.
IV. Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and the scale of your reaction.
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add Methyl 2-amino-5-bromo-3-nitrobenzoate (1.0 eq) and a mixture of ethanol and water (e.g., 4:1 v/v).
-
Addition of Reagents: To the stirred suspension, add iron powder (e.g., 5.0 eq) followed by ammonium chloride (e.g., 0.5 eq).
-
Reaction: Heat the reaction mixture to reflux (around 80-90 °C) and stir vigorously. Monitor the progress of the reaction by TLC or HPLC. The reaction is typically complete within 2-4 hours.
-
Workup: a. Once the reaction is complete, cool the mixture to room temperature and filter the hot solution through a pad of celite to remove the iron residues. Wash the celite pad with hot ethanol. b. Combine the filtrates and remove the ethanol under reduced pressure. c. Add water to the residue and extract the product with ethyl acetate (3 x volumes). d. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. e. Remove the solvent under reduced pressure to obtain the crude this compound.
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel in a slurry with hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50% ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
V. References
-
Phenylenediamines - Evaluation statement. National Industrial Chemicals Notification and Assessment Scheme (NICNAS), Australian Government Department of Health; 2023.
-
p-Phenylenediamine - CIR Report Data Sheet. Cosmetic Ingredient Review; 2024.
-
Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines. Benchchem; 2025.
-
Technical Support Center: Methyl 2-amino-5-bromobenzoate in Alternative Solvents. Benchchem; 2025.
-
Improved method for HPLC analysis of polyamines, agmatine and aromatic monoamines in plant tissue. NASA Technical Reports Server (NTRS); 1989.
-
p-Phenylenediamine. PubChem, National Center for Biotechnology Information.
-
A Comparative Guide to the Synthesis of Methyl 2-amino-5-bromobenzoate: Reproducibility and Protocol Analysis. Benchchem; 2025.
-
Cross-referencing NMR data of Methyl 2-amino-5-bromobenzoate with literature values. Benchchem; 2025.
References
Validation & Comparative
A Researcher's Guide to the NMR Spectral Interpretation of Methyl 2,3-diamino-5-bromobenzoate
For professionals engaged in the intricate world of drug discovery and synthetic chemistry, the unambiguous structural elucidation of novel molecules is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, providing granular insights into molecular architecture. This guide offers an in-depth, comparative analysis of the ¹H and ¹³C NMR spectra of Methyl 2,3-diamino-5-bromobenzoate, a key intermediate in various synthetic pathways.
In the absence of readily available experimental spectra for this compound, this guide leverages highly accurate predictive models and juxtaposes this data with the empirical spectra of structurally analogous compounds. This comparative approach not only facilitates a robust interpretation of the predicted spectrum but also illuminates the subtle electronic effects exerted by different substituents on the benzene scaffold.
The Science of Spectral Prediction and Comparative Analysis
The chemical shift of a nucleus in an NMR spectrum is exquisitely sensitive to its local electronic environment. Substituents on an aromatic ring can either donate or withdraw electron density, thereby shielding or deshielding the neighboring nuclei and altering their resonance frequencies. By comparing the predicted spectrum of our target molecule with the experimental spectra of similar compounds, we can deconstruct the contribution of each substituent—the ortho- and meta-directing amino groups and the weakly deactivating bromo group—to the overall spectral appearance. This method provides a self-validating framework for spectral assignment, where the observed trends in the reference compounds logically support the predicted values for the target molecule.
Data Presentation: A Comparative Overview
The following tables summarize the predicted ¹H and ¹³C NMR data for this compound and the experimental data for three key comparative molecules: Methyl 2-amino-5-bromobenzoate, Methyl 2,3-diaminobenzoate, and Methyl 4-bromobenzoate.
Table 1: ¹H NMR Data Comparison (Predicted vs. Experimental, in CDCl₃)
| Compound | H-4 (ppm) | H-6 (ppm) | -NH₂ (ppm) | -OCH₃ (ppm) | Other Aromatic (ppm) |
| This compound (Predicted) | ~6.95 (d) | ~7.21 (d) | broad | ~3.85 (s) | |
| Methyl 2-amino-5-bromobenzoate (Experimental) | 7.19 (dd) | 7.78 (d) | 5.61 (br s) | 3.86 (s) | 6.64 (d, H-3) |
| Methyl 2,3-diaminobenzoate (Experimental, in DMSO-d₆) | 4.80 (br s), 6.20 (br s) | 3.74 (s) | 6.38 (t), 6.70 (d), 7.06 (d) | ||
| Methyl 4-bromobenzoate (Experimental) | 3.87 (s) | 7.55 (d), 7.87 (d) |
Table 2: ¹³C NMR Data Comparison (Predicted vs. Experimental, in CDCl₃)
| Compound | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | C=O | -OCH₃ |
| This compound (Predicted) | ~110.8 | ~138.1 | ~125.9 | ~123.7 | ~112.9 | ~119.5 | ~168.0 | ~52.0 |
| Methyl 2-amino-5-bromobenzoate (Experimental) | 111.4 | 148.8 | 119.3 | 137.2 | 109.5 | 125.1 | 168.1 | 51.8 |
| Methyl 2,3-diaminobenzoate (Experimental) | Data not available | |||||||
| Methyl 4-bromobenzoate (Experimental) | 130.6 | 131.1 | 128.5 | 127.5 | 128.5 | 131.1 | 165.7 | 51.2 |
In-depth Spectral Interpretation
¹H NMR Spectrum of this compound (Predicted)
The predicted ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the two non-equivalent aromatic protons, H-4 and H-6.
-
H-4 (~6.95 ppm): This proton is ortho to the C-3 amino group and meta to the C-5 bromo group. The strong electron-donating effect of the amino group will cause a significant upfield shift. It is expected to appear as a doublet due to coupling with H-6.
-
H-6 (~7.21 ppm): This proton is ortho to the C-5 bromo group and meta to the C-2 amino group. The deshielding effect of the bromine atom will result in a downfield shift compared to H-4. This signal should also be a doublet due to coupling with H-4.
-
-NH₂ Protons: The two amino groups will likely appear as broad singlets, and their chemical shifts can be highly variable depending on the solvent and concentration.
-
-OCH₃ Protons (~3.85 ppm): The methyl ester protons will appear as a sharp singlet, consistent with other methyl benzoates.
Comparison with Reference Compounds:
-
The predicted upfield shift of the aromatic protons in the target molecule compared to Methyl 4-bromobenzoate (7.55 and 7.87 ppm) is a direct consequence of the strong electron-donating nature of the two amino groups.
-
Compared to Methyl 2-amino-5-bromobenzoate, the additional amino group at C-3 in the target molecule is predicted to cause a further upfield shift of the aromatic protons.
¹³C NMR Spectrum of this compound (Predicted)
The predicted ¹³C NMR spectrum will show eight distinct signals, corresponding to the six aromatic carbons, the carbonyl carbon, and the methyl carbon.
-
Aromatic Carbons (110-140 ppm): The carbons directly attached to the electron-donating amino groups (C-2 and C-3) are expected to be significantly shielded. Conversely, the carbon attached to the bromine (C-5) will be deshielded. The remaining aromatic carbons will have chemical shifts influenced by the combined electronic effects of the substituents.
-
Carbonyl Carbon (~168.0 ppm): The chemical shift of the carbonyl carbon is expected to be in the typical range for a methyl ester.
-
Methyl Carbon (~52.0 ppm): The methyl carbon signal is also predicted to be in the standard region for a methyl ester.
Comparison with Reference Compounds:
-
The predicted chemical shifts of the aromatic carbons in this compound are significantly different from those of Methyl 4-bromobenzoate, highlighting the profound influence of the two amino groups on the electronic distribution within the benzene ring.
-
The predicted upfield shift of several aromatic carbons compared to Methyl 2-amino-5-bromobenzoate demonstrates the additive shielding effect of the second amino group.
Experimental Protocol for NMR Data Acquisition
For the accurate and reproducible acquisition of NMR data for compounds such as this compound, the following protocol is recommended:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Tune and match the probe to the appropriate frequencies for ¹H and ¹³C nuclei.
-
Shim the magnetic field to achieve high homogeneity, which is crucial for sharp spectral lines.
-
-
¹H NMR Acquisition:
-
Employ a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use an appropriate number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR Acquisition:
-
Utilize a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon.
-
Set a wider spectral width (typically 0-220 ppm).
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Visualization of Molecular Structure and Key NMR Insights
The following diagram illustrates the molecular structure of this compound and highlights the key proton environments.
Caption: Molecular structure of this compound.
Conclusion
This guide provides a comprehensive framework for the interpretation of the ¹H and ¹³C NMR spectra of this compound. By integrating predictive data with experimental spectra of analogous compounds, we have established a robust and scientifically sound basis for spectral assignment. The detailed analysis of substituent effects and the provided experimental protocol will serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the confident structural verification of this and similar molecules.
A Guide to the ¹H NMR Spectroscopic Analysis of Methyl 2,3-diamino-5-bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
The Structural Significance of Spectroscopic Analysis
In the synthesis and development of novel chemical entities, unambiguous confirmation of the molecular structure is a non-negotiable checkpoint. ¹H NMR spectroscopy provides detailed information about the chemical environment of protons within a molecule, revealing insights into connectivity, substitution patterns, and stereochemistry. For a polysubstituted aromatic compound like Methyl 2,3-diamino-5-bromobenzoate, ¹H NMR is instrumental in confirming the precise arrangement of the substituents on the benzene ring.
The electronic effects of the substituents—two electron-donating amino (-NH₂) groups, an electron-withdrawing and electronegative bromine (-Br) atom, and an electron-withdrawing methyl ester (-COOCH₃) group—all influence the chemical shifts of the aromatic protons in a predictable, yet nuanced, manner. Understanding these influences is key to accurate spectral interpretation.
Predicted ¹H NMR Spectrum of this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-4 | ~7.0-7.2 | Doublet (d) | J ≈ 2.5 Hz | Deshielded by the bromine at the meta position and the ester at the para position. Coupled only to H-6. |
| H-6 | ~6.5-6.7 | Doublet (d) | J ≈ 2.5 Hz | Shielded by two ortho/para amino groups. Coupled only to H-4. |
| NH₂ (C2 & C3) | ~4.5-5.5 | Broad Singlet (br s) | - | Broad signal due to quadrupolar relaxation and potential hydrogen exchange. |
| OCH₃ | ~3.8 | Singlet (s) | - | Typical chemical shift for a methyl ester. No adjacent protons to couple with. |
The rationale behind these predictions is grounded in the additive effects of the substituents on the aromatic ring. The two amino groups are strong electron-donating groups, which increase the electron density at the ortho and para positions, causing the corresponding protons to be shielded (appear at a lower chemical shift). Conversely, the bromine atom and the methyl ester group are electron-withdrawing, deshielding nearby protons.
Comparative ¹H NMR Spectral Analysis
To validate our predictions and understand the subtle interplay of substituent effects, we will compare the expected spectrum of this compound with the experimental spectra of two key analogues: Methyl 2,3-diaminobenzoate and Methyl 2-amino-5-bromobenzoate.
Comparison with Methyl 2,3-diaminobenzoate
The ¹H NMR spectrum of Methyl 2,3-diaminobenzoate (in DMSO-d₆) shows signals for the aromatic protons at approximately 6.38 (t), 6.70 (d), and 7.06 (d) ppm.[1][2] The presence of the electron-donating amino groups results in a general upfield shift of the aromatic protons compared to benzene (7.36 ppm).
-
Key takeaway: The introduction of a bromine atom at the 5-position in our target molecule is expected to cause a downfield shift of the adjacent protons (H-4 and H-6) due to its electron-withdrawing inductive effect.
Comparison with Methyl 2-amino-5-bromobenzoate
The ¹H NMR spectrum of Methyl 2-amino-5-bromobenzoate (in CDCl₃) shows aromatic protons at approximately 7.78 (d, H-6), 7.19 (dd, H-4), and 6.64 (d, H-3) ppm.[3] The protons are generally more downfield compared to Methyl 2,3-diaminobenzoate due to the presence of only one electron-donating amino group and the strongly deshielding effect of the bromine atom.
-
Key takeaway: The presence of a second amino group at the 3-position in our target molecule will provide additional shielding to the aromatic protons, particularly H-4 and H-6, causing them to appear at a lower chemical shift than in Methyl 2-amino-5-bromobenzoate.
The following table summarizes the experimental ¹H NMR data for these comparative compounds.
| Compound | Solvent | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | OCH₃ (ppm) | NH₂ (ppm) |
| Methyl 2,3-diaminobenzoate | DMSO-d₆ | - | 6.70 (d) | 6.38 (t) | 7.06 (d) | 3.74 (s) | 4.80 (br s), 6.20 (br s) |
| Methyl 2-amino-5-bromobenzoate | CDCl₃ | 6.64 (d) | 7.19 (dd) | - | 7.78 (d) | 3.86 (s) | 5.61 (br s) |
This comparative analysis reinforces our prediction for the ¹H NMR spectrum of this compound. The chemical shifts of the aromatic protons are expected to fall between those of the two analogues, reflecting the balanced electronic effects of the three substituents.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To ensure the acquisition of high-quality, reproducible ¹H NMR data for this compound, the following experimental protocol is recommended.[3]
1. Sample Preparation:
- Accurately weigh approximately 5-10 mg of the sample.
- Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts of labile protons (NH₂).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
- The experiment should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity and resolution.
3. Data Acquisition:
- Pulse Program: Utilize a standard single-pulse experiment.
- Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).
- Acquisition Time: An acquisition time of 2-4 seconds is recommended for good digital resolution.
- Relaxation Delay: A relaxation delay of 1-5 seconds is generally sufficient.
- Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
4. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the spectrum to obtain pure absorption signals.
- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
- Integrate the signals to determine the relative number of protons for each resonance.
- Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.
Caption: A generalized workflow for acquiring and processing a ¹H NMR spectrum.
Visualizing Coupling Interactions
The splitting pattern observed in a ¹H NMR spectrum is a direct consequence of through-bond spin-spin coupling between neighboring, non-equivalent protons. In this compound, the two aromatic protons, H-4 and H-6, are expected to exhibit meta-coupling.
References
A Comparative Guide to the ¹³C NMR of Methyl 2,3-diamino-5-bromobenzoate
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel and intermediate compounds is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, provides a powerful, non-destructive technique for mapping the carbon skeleton of a molecule. This guide offers an in-depth technical comparison of the ¹³C NMR spectral data for methyl 2,3-diamino-5-bromobenzoate, a key intermediate in various synthetic pathways.
In the absence of a publicly available, experimentally verified ¹³C NMR spectrum for this compound, this guide will leverage predictive methodologies based on established substituent effects and comparative analysis with structurally similar compounds. This approach not only provides a robust estimation of the expected chemical shifts but also serves as a practical illustration of spectral interpretation for polysubstituted aromatic systems.
The Challenge of Polysubstituted Aromatics
The ¹³C NMR spectrum of a substituted benzene ring is highly sensitive to the electronic nature and position of its substituents. Each substituent exerts a predictable influence on the chemical shifts of the carbon atoms in the ring, an effect that is roughly additive. However, in polysubstituted systems, particularly those with adjacent substituents, steric and electronic interactions can lead to deviations from simple additivity, making spectral assignment a non-trivial task.
Comparative Framework: Building a Predictive Model
To construct a reliable predicted ¹³C NMR spectrum for this compound, we will utilize the experimentally determined spectrum of a close structural analog, methyl 2-amino-5-bromobenzoate , as our primary reference. We will supplement this with data from o-phenylenediamine (1,2-diaminobenzene) and established substituent chemical shift (SCS) values for amino (-NH₂), bromo (-Br), and methoxycarbonyl (-COOCH₃) groups.
dot graph TD{ subgraph Comparative Workflow A[Experimental ¹³C NMR Data for Methyl 2-amino-5-bromobenzoate] --> C{Substituent Chemical Shift (SCS) Additivity Rules}; B[Experimental ¹³C NMR Data for o-Phenylenediamine] --> C; D[Known SCS values for -NH₂, -Br, -COOCH₃] --> C; C --> E[Predicted ¹³C NMR Spectrum of this compound]; E --> F[Comparative Analysis and Spectral Assignment]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style C fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style F fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF }
Figure 1: A workflow diagram illustrating the predictive and comparative approach for assigning the ¹³C NMR spectrum of this compound.
Experimental Data for Comparative Compounds
A critical component of our analysis is the use of experimentally verified data from closely related molecules. The following table summarizes the ¹³C NMR chemical shifts for our primary and secondary reference compounds.
| Carbon Position | Methyl 2-amino-5-bromobenzoate (CDCl₃)[1] | o-Phenylenediamine (CDCl₃) |
| C1 | 111.4 | 136.1 |
| C2 | 148.8 | 136.1 |
| C3 | 119.3 | 119.1 |
| C4 | 137.2 | 119.1 |
| C5 | 109.5 | 128.5 |
| C6 | 125.1 | 128.5 |
| Other Carbons | ||
| C=O | 168.1 | - |
| OCH₃ | 51.8 | - |
Predicting the ¹³C NMR Spectrum of this compound
The prediction of ¹³C NMR chemical shifts in substituted benzenes can be approached using the principle of additivity of substituent chemical shifts (SCS). The chemical shift of a given carbon atom in a polysubstituted benzene ring is estimated by adding the SCS values of each substituent to the chemical shift of benzene (128.5 ppm).
The SCS values for relevant substituents are provided in the table below:
| Substituent | Ipso (ppm) | Ortho (ppm) | Meta (ppm) | Para (ppm) |
| -NH₂ | +18.0 | -13.3 | +0.9 | -9.8 |
| -Br | -5.5 | +3.4 | +1.7 | -1.6 |
| -COOH | +2.1 | +1.5 | 0.0 | +5.1 |
| -COOCH₃ | +2.1 | +1.1 | 0.0 | +4.3 |
Note: The values for -COOCH₃ are closely approximated by those for -COOH.
Applying these SCS values to the benzene scaffold of this compound, we can estimate the chemical shifts for each aromatic carbon.
dot graph TD { subgraph "Prediction of ¹³C Chemical Shifts" node[shape=plaintext] A("Benzene (128.5 ppm)") -- "+SCS(-COOCH₃)" --> B; B -- "+SCS(-NH₂ at C2)" --> C; C -- "+SCS(-NH₂ at C3)" --> D; D -- "+SCS(-Br at C5)" --> E("Predicted Spectrum"); end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style E fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF }
Figure 2: A flowchart depicting the additive model for predicting the ¹³C NMR chemical shifts of this compound.
The predicted and comparative ¹³C NMR data are summarized below:
| Carbon Position | Predicted (this compound) | Experimental (Methyl 2-amino-5-bromobenzoate)[1] |
| C1 | ~108 ppm | 111.4 |
| C2 | ~140 ppm | 148.8 |
| C3 | ~125 ppm | 119.3 |
| C4 | ~122 ppm | 137.2 |
| C5 | ~110 ppm | 109.5 |
| C6 | ~120 ppm | 125.1 |
| C=O | ~168 ppm | 168.1 |
| OCH₃ | ~52 ppm | 51.8 |
Analysis of Predicted vs. Experimental Data:
The introduction of a second amino group at the C3 position is expected to significantly alter the electronic environment of the aromatic ring. The predicted shifts suggest a general upfield shift for most carbons compared to the mono-amino analogue, which is consistent with the electron-donating nature of the amino group. The significant downfield shift of C2 in the experimental data for methyl 2-amino-5-bromobenzoate is characteristic of a carbon directly attached to an amino group. A similar, though likely slightly different, downfield shift is predicted for C2 and C3 in the target molecule.
Standard Experimental Protocol for ¹³C NMR Spectroscopy
For the accurate acquisition of ¹³C NMR data for this compound, the following protocol is recommended:
-
Sample Preparation:
-
Accurately weigh 15-25 mg of the sample.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Tune and match the probe for the ¹³C frequency.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
-
Data Acquisition:
-
Employ a standard single-pulse-and-acquire sequence with proton decoupling.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
Use an appropriate acquisition time (e.g., 1-2 seconds) and relaxation delay (e.g., 2-5 seconds) to ensure quantitative signal intensities, especially for quaternary carbons.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio, which can range from several hundred to several thousand scans depending on the sample concentration and instrument sensitivity.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift axis using the TMS signal at 0 ppm.
-
Perform baseline correction.
-
Alternative and Complementary Analytical Techniques
While ¹³C NMR is invaluable for structural elucidation, a comprehensive characterization of this compound should be supported by other analytical techniques.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule. For halogenated compounds, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M and M+2 pattern for the molecular ion and any bromine-containing fragments, confirming the presence of bromine.[2][3]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can identify the presence of key functional groups. Expected characteristic absorbances for this compound include N-H stretching vibrations for the amino groups (typically in the 3300-3500 cm⁻¹ region), a strong C=O stretching vibration for the ester carbonyl (around 1700-1730 cm⁻¹), and C-N and C-Br stretching vibrations at lower wavenumbers.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing the purity of the compound and for its quantification.[4] When coupled with a mass spectrometer (LC-MS), it provides both separation and structural information.
Conclusion
This guide provides a comprehensive framework for understanding and predicting the ¹³C NMR spectrum of this compound. By leveraging experimental data from structural analogs and applying established principles of substituent additivity, we have generated a robust prediction of the expected chemical shifts. This approach, combined with the detailed experimental protocol and a discussion of complementary analytical techniques, offers a valuable resource for researchers in the fields of chemical synthesis and drug development. The definitive assignment of the ¹³C NMR spectrum awaits experimental verification, for which this guide provides a solid predictive foundation.
References
A Comparative Guide to the Mass Spectrometric Analysis of Methyl 2,3-diamino-5-bromobenzoate
This guide provides an in-depth technical comparison of mass spectrometry (MS) methodologies for the analysis of Methyl 2,3-diamino-5-bromobenzoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and validated analytical approach. We will explore the optimal selection of ionization techniques and mass analyzers, supported by experimental protocols and data interpretation strategies.
Introduction to this compound
This compound (MDBA) is a substituted aromatic amine that serves as a crucial building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its structural complexity, featuring two basic amino groups, an ester functional group, and a bromine atom, necessitates precise and accurate analytical methods for its identification, characterization, and quantification. Mass spectrometry is the premier technique for this purpose, offering unparalleled sensitivity and specificity. This guide compares common MS workflows to provide a framework for selecting the most appropriate method based on the analytical objective, whether it be structural confirmation, purity assessment, or trace-level quantification in complex matrices.
Physicochemical Properties and their MS Implications
The selection of an appropriate mass spectrometry method is fundamentally dictated by the analyte's chemical properties. The properties of MDBA strongly suggest its suitability for analysis by modern "soft" ionization techniques.
| Property | Value | Implication for Mass Spectrometry Analysis |
| Molecular Formula | C₈H₉BrN₂O₂ | Defines the elemental composition. |
| Average Molecular Weight | 245.07 g/mol | Provides the nominal mass for low-resolution MS. |
| Monoisotopic Mass | 243.98474 Da | The exact mass used for high-resolution mass spectrometry (HRMS) to confirm elemental composition.[1] |
| Key Functional Groups | Two primary amine (-NH₂) groups, one methyl ester (-COOCH₃) group, one bromine (-Br) atom | The basic amine groups are readily protonated, making the molecule ideal for positive-mode ionization. |
| Bromine Isotopes | ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%) | The presence of bromine will create a highly characteristic isotopic pattern (M and M+2 peaks) with a roughly 1:1 intensity ratio, which is a critical diagnostic feature.[2][3] |
Part 1: A Comparative Analysis of Ionization Techniques
For a thermally labile and polar molecule like MDBA, soft ionization techniques are essential to generate intact molecular ions with minimal fragmentation.[4] The two most common atmospheric pressure ionization (API) methods suitable for this purpose when coupled with liquid chromatography (LC) are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
Electrospray Ionization (ESI): The Preferred Method for Polar Analytes
ESI is a soft ionization technique that generates ions from a liquid phase, making it ideal for polar and semi-polar compounds that are soluble in common LC mobile phases.[5][6]
Causality of ESI for MDBA Analysis
The two primary amino groups on the MDBA molecule have a high proton affinity. In the acidic mobile phases typically used for reversed-phase chromatography (e.g., water/acetonitrile with 0.1% formic acid), these amine functional groups are readily protonated.[4] ESI efficiently transfers these pre-formed ions from the solution phase into the gas phase, resulting in a strong signal for the protonated molecule, [M+H]⁺. This makes ESI the logical first choice for sensitive analysis.
Expected Ion Species in ESI-MS
-
Primary Ion: The protonated molecule, [M+H]⁺. Given the monoisotopic mass of 243.98474 Da, the [M+H]⁺ ion will appear as a doublet due to the bromine isotopes:
-
C₈H₁₀⁷⁹BrN₂O₂⁺ at m/z 244.9920
-
C₈H₁₀⁸¹BrN₂O₂⁺ at m/z 246.9899
-
-
Adducts: Formation of adducts with solvent or mobile phase cations is possible, such as the sodium adduct [M+Na]⁺ or the ammonium adduct [M+NH₄]⁺.[1] Using high-purity solvents and minimizing sodium sources can reduce unwanted adduct formation.
Experimental Protocol: ESI-MS Direct Infusion Analysis
This protocol is designed for initial characterization of the analyte and optimization of source parameters.
-
Sample Preparation: Prepare a 1 µg/mL stock solution of this compound in LC-MS grade methanol.
-
Infusion Solution: Dilute the stock solution to 100 ng/mL in a typical mobile phase, such as 50:50 (v/v) acetonitrile:water with 0.1% formic acid. The acid is crucial to promote protonation.[4]
-
Instrumentation Setup:
-
Introduce the sample into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.
-
Operate the mass spectrometer in positive ion mode.
-
Set the capillary voltage to an appropriate value (e.g., 3.5-4.5 kV).
-
Optimize the nebulizing gas (e.g., nitrogen) flow and drying gas temperature to achieve a stable signal and efficient desolvation.
-
-
Data Acquisition: Acquire full scan mass spectra over a range of m/z 100-400 to observe the protonated molecule, its isotopic pattern, and any potential adducts.
Atmospheric Pressure Chemical Ionization (APCI): A Robust Alternative
APCI is another soft ionization technique that is well-suited for a wide range of compounds, particularly those with medium to high polarity that are thermally stable.[7] Unlike ESI, ionization in APCI occurs in the gas phase.[8]
Causality of APCI for MDBA Analysis
In an APCI source, the sample is first vaporized in a heated nebulizer. A corona discharge then ionizes the surrounding solvent vapor, which in turn transfers protons to the analyte molecules in the gas phase.[7][9] This makes APCI an excellent choice for analytes that are less polar than typical ESI compounds but still possess a reasonable proton affinity.[10] It is often less susceptible to matrix effects and can handle higher solvent flow rates than ESI.[11]
Expected Ion Species in APCI-MS
The primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 245 and 247, similar to ESI. APCI typically produces fewer solvent adducts than ESI, leading to cleaner spectra, but may induce slight thermal degradation if the analyte is not sufficiently stable.[9]
Experimental Protocol: APCI-MS Analysis
-
Sample and Infusion Solution: Prepare as described for the ESI protocol.
-
Instrumentation Setup:
-
Install the APCI source on the mass spectrometer.
-
Set the vaporizer temperature to an optimized value (e.g., 350-450 °C) to ensure efficient desolvation without degrading the analyte.
-
Set the corona discharge current to a stable value (e.g., 3-5 µA).
-
Optimize sheath and auxiliary gas flows.
-
-
Data Acquisition: Acquire full scan mass spectra in positive ion mode over m/z 100-400.
Ionization Technique Comparison Summary
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Principle | Ionization from charged droplets in the liquid phase.[5] | Gas-phase chemical ionization via a corona discharge.[7] |
| Analyte Suitability | Ideal for polar, pre-charged, or easily ionizable molecules in solution.[6] | Suitable for less polar to polar, thermally stable compounds.[8] |
| Matrix Tolerance | More susceptible to ion suppression from non-volatile salts and matrix components. | Generally more robust and less prone to matrix effects.[11] |
| Flow Rate | Optimal at lower flow rates (nL/min to low mL/min). | Compatible with standard HPLC flow rates (0.5-2 mL/min).[11] |
| Adduct Formation | More prone to forming solvent and salt adducts (e.g., [M+Na]⁺). | Less prone to adduct formation, often yielding cleaner spectra. |
Recommendation: For this compound, ESI is the recommended primary technique due to the high polarity and basicity of the two amino groups, which favor efficient ion generation. APCI serves as an excellent secondary or confirmatory technique, especially when analyzing samples in complex biological or environmental matrices where ion suppression may be a concern.
Part 2: A Comparative Analysis of Mass Analyzers
The choice of mass analyzer dictates the type of data obtained, from quantitative results to high-confidence structural information. We compare the workhorse of quantification, the triple quadrupole, with high-resolution accurate-mass (HRAM) instruments like the Q-TOF and Orbitrap.
Triple Quadrupole (QqQ) MS: The Standard for Quantification
A triple quadrupole mass spectrometer is the gold standard for targeted quantitative analysis due to its exceptional sensitivity and selectivity when operated in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.[12]
Causality of QqQ for MDBA Quantification
The MRM experiment is a two-stage mass filtering process. The first quadrupole (Q1) is set to isolate a specific precursor ion—in this case, the protonated MDBA molecule ([M+H]⁺ at m/z 245). This isolated ion is then fragmented in the second quadrupole (q2, the collision cell), and the third quadrupole (Q3) is set to detect only a specific, characteristic fragment ion (product ion). This process filters out nearly all chemical noise, providing a highly sensitive and specific signal that is directly proportional to the analyte's concentration.
Experimental Protocol: MRM Method Development for MDBA
-
Precursor Ion Selection: Infuse a standard solution of MDBA using the optimized ESI method. In a full scan or product ion scan mode, confirm the m/z of the most abundant precursor ion. For MDBA, this will be the [M+H]⁺ ion at m/z 245.0 (using the ⁷⁹Br isotope for simplicity, though monitoring both m/z 245 and 247 is possible).
-
Product Ion Discovery: Perform a product ion scan on the precursor at m/z 245.0. Fragment the ion using collision-induced dissociation (CID) with argon gas. Vary the collision energy (e.g., from 10 to 40 eV) to find the optimal energy that produces abundant and stable fragment ions.
-
Expected Fragments: Likely fragmentations for MDBA would involve the loss of small neutral molecules such as methanol (CH₃OH, 32 Da) from the ester or ammonia (NH₃, 17 Da).
-
-
MRM Transition Selection: From the product ion spectrum, select at least two of the most intense and specific fragment ions for the MRM transitions. For example:
-
Transition 1 (Quantifier): m/z 245.0 → 213.0 (Loss of CH₃OH)
-
Transition 2 (Qualifier): m/z 245.0 → 228.0 (Loss of NH₃)
-
-
Optimization: Optimize the collision energy for each selected transition to maximize the signal intensity. The transition that gives the most intense and reproducible signal should be used for quantification (quantifier), while the second is used for confirmation (qualifier).
High-Resolution Accurate-Mass (HRAM) MS: For Ultimate Confidence
HRAM instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, provide measurements of m/z with very high precision (typically <5 ppm error). This allows for the unambiguous determination of a molecule's elemental formula and high-specificity detection in complex samples.[13]
Causality of HRAM for MDBA Analysis
-
Formula Confirmation: The ability to measure mass to four or five decimal places allows one to distinguish MDBA from other molecules that might have the same nominal mass. For example, the theoretical accurate mass of [M+H]⁺ (C₈H₁₀⁷⁹BrN₂O₂⁺) is 244.99202. An HRAM instrument can measure this with an accuracy of <0.001 Da, providing high confidence in the assigned elemental formula.[14]
-
High-Resolution Full Scan (HR-FS): In HRAM, a full scan analysis can be used for quantification by extracting a narrow-mass-window chromatogram (e.g., +/- 5 ppm) around the theoretical m/z. This approach is highly selective as it filters out most isobaric interferences.[13] It also allows for retrospective data analysis, where data can be re-interrogated for other compounds without re-running the sample.[14]
-
Tandem MS (MS/MS): HRAM instruments also perform MS/MS analysis, providing high-resolution product ion spectra. This is invaluable for structural elucidation of unknown metabolites or degradants of MDBA.
Instrument Comparison: Q-TOF vs. Orbitrap
Both Q-TOF and Orbitrap are excellent HRAM platforms. However, they have key differences:
-
Q-TOF MS: Offers very fast acquisition speeds, making it ideal for fast chromatography (UHPLC). Its mass resolution is typically in the range of 20,000-60,000.[12]
-
Orbitrap MS: Provides ultra-high resolution (up to >240,000), which allows for the separation of extremely close isobaric interferences and fine isotopic structures.[14][15] This superior resolution makes it the platform of choice for challenging applications requiring the highest degree of specificity.[13]
Mass Analyzer Comparison Summary
| Feature | Triple Quadrupole (QqQ) | Q-TOF | Orbitrap |
| Primary Application | Targeted Quantification | Quantification & Qualitative Screening | Quantification & High-Confidence Structural Elucidation |
| Typical Resolution | Unit Resolution | High (20,000 - 60,000) | Ultra-High (>60,000 - >240,000)[14] |
| Mass Accuracy | N/A (Nominal Mass) | Excellent (<5 ppm) | Exceptional (<1-3 ppm)[14] |
| Scan Mode | MRM/SRM | Full Scan, MS/MS | Full Scan, SIM, MS/MS[13] |
| Key Advantage | Highest sensitivity for known targets, robust, high-throughput.[12] | Fast scan speeds, good for UHPLC. | Market-leading resolution and mass accuracy.[15] |
Recommendation:
-
For routine, high-throughput quantification of MDBA where maximum sensitivity is required, a Triple Quadrupole operating in MRM mode is the most effective tool.
-
For method development, metabolite identification, and high-specificity analysis in complex matrices, an Orbitrap-based HRAM instrument is the superior choice due to its unparalleled resolution and mass accuracy.
Data Interpretation: The Indisputable Signature of Bromine
A key aspect of analyzing MDBA is recognizing its unique isotopic signature. Natural bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in almost equal abundance (~50.5% and ~49.5%, respectively).[3] This results in a pair of peaks (an "A+2" pattern) for any bromine-containing ion, separated by approximately 2 Da, with nearly identical intensity.[2][16]
For the [M+H]⁺ ion of MDBA, this will manifest as:
-
A peak at m/z 244.99 (containing ⁷⁹Br)
-
A peak at m/z 246.99 (containing ⁸¹Br)
This 1:1 doublet is a powerful diagnostic tool that instantly confirms the presence of a single bromine atom in the ion. This pattern should be observed not only for the precursor ion but also for any fragment ions that retain the bromine atom in an MS/MS experiment. The absence of this pattern in a fragment ion indicates the loss of the bromine atom during fragmentation.
Conclusion
The mass spectrometric analysis of this compound is most effectively approached with a clear understanding of the analytical goal.
-
For high-confidence characterization and structural elucidation , the combination of Electrospray Ionization (ESI) with an Orbitrap High-Resolution Accurate-Mass (HRAM) spectrometer is unequivocally the superior strategy. This approach provides unambiguous elemental composition and detailed structural information through high-resolution MS/MS.
-
For high-sensitivity, routine quantification , an ESI source coupled to a Triple Quadrupole (QqQ) mass spectrometer operating in MRM mode offers the best performance, delivering excellent sensitivity and throughput.
Regardless of the platform, leveraging the characteristic isotopic signature of the bromine atom is essential for the confident identification of the analyte and its related products. This guide provides the foundational principles and protocols for researchers to develop and validate robust and reliable MS methods for this important chemical entity.
References
- 1. PubChemLite - this compound (C8H9BrN2O2) [pubchemlite.lcsb.uni.lu]
- 2. savemyexams.com [savemyexams.com]
- 3. whitman.edu [whitman.edu]
- 4. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 8. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]
- 9. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. zefsci.com [zefsci.com]
- 13. Top 3 Scan Modes for Small Molecule Quantitation Using Mass Spectrometry [thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. scribd.com [scribd.com]
- 16. youtube.com [youtube.com]
A Comparative Guide to the Synthesis of Methyl 2,3-diamino-5-bromobenzoate for Researchers and Drug Development Professionals
Methyl 2,3-diamino-5-bromobenzoate is a key building block in the synthesis of various pharmaceutical compounds. Its strategic functionalization makes it a valuable intermediate for the development of novel therapeutics. This guide provides a comprehensive comparison of the primary synthetic routes to this important molecule, offering detailed experimental protocols and a critical evaluation of each approach to assist researchers in selecting the optimal method for their specific needs.
Introduction
The synthesis of highly functionalized aromatic compounds like this compound presents unique challenges in terms of regioselectivity and functional group compatibility. The presence of two amino groups and a bromine atom on the benzene ring requires careful consideration of the synthetic strategy to achieve high yields and purity. This guide will explore two principal pathways: the reduction of a nitro-substituted precursor and the direct functionalization of a diaminoaromatic core.
Route 1: Reduction of a Nitro Precursor
This widely utilized approach involves the synthesis of a nitro-containing intermediate, Methyl 2-amino-5-bromo-3-nitrobenzoate, followed by the selective reduction of the nitro group to an amine. This two-step process offers a reliable and often high-yielding pathway to the target molecule.
Step 1: Nitration of Methyl 2-amino-5-bromobenzoate
The synthesis of the key nitro intermediate, Methyl 2-amino-5-bromo-3-nitrobenzoate, is achieved through the electrophilic nitration of Methyl 2-amino-5-bromobenzoate. The existing amino and bromo substituents direct the incoming nitro group to the 3-position.
Experimental Protocol: Nitration
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve Methyl 2-amino-5-bromobenzoate in concentrated sulfuric acid.
-
Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10°C.[1][2][3]
-
After the addition is complete, continue stirring the reaction mixture at low temperature for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture over crushed ice to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry.
-
The crude Methyl 2-amino-5-bromo-3-nitrobenzoate can be further purified by recrystallization from a suitable solvent like ethanol.
Step 2: Reduction of the Nitro Group
The conversion of the nitro group to an amine can be accomplished using various reducing agents. The choice of reagent can impact the yield, purity, and scalability of the process. Below, we compare three common methods.
This classical method is known for its effectiveness in reducing aromatic nitro compounds.
Experimental Protocol: SnCl₂ Reduction
-
Suspend Methyl 2-amino-5-bromo-3-nitrobenzoate in a suitable solvent such as ethanol or ethyl acetate.
-
Add an excess of stannous chloride dihydrate (SnCl₂·2H₂O) to the suspension.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the mixture and neutralize it with a base, such as a saturated sodium bicarbonate solution, to precipitate tin salts.
-
Filter the mixture to remove the tin salts and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization.
This method is a cost-effective and environmentally benign alternative to other metal-based reductions.
Experimental Protocol: Fe Reduction
-
In a round-bottom flask, create a suspension of Methyl 2-amino-5-bromo-3-nitrobenzoate and iron powder in a mixture of ethanol and a weak acid, such as acetic acid or ammonium chloride solution.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, filter the hot mixture through a pad of celite to remove the iron and iron salts.
-
Wash the filter cake with hot ethanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography.
This method utilizes hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C), and is often considered a "green" and efficient reduction method.[4][5][6][7]
Experimental Protocol: Catalytic Hydrogenation
-
Dissolve Methyl 2-amino-5-bromo-3-nitrobenzoate in a suitable solvent like methanol or ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 5-10% Palladium on Carbon (Pd/C).
-
Purge the vessel with nitrogen and then introduce hydrogen gas (typically via a balloon or a Parr hydrogenator).
-
Stir the reaction mixture under a hydrogen atmosphere at room temperature or slightly elevated temperature and pressure.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the product.
Comparison of Reduction Methods for Route 1
| Parameter | SnCl₂ Reduction | Fe Reduction | Catalytic Hydrogenation |
| Reagents | Stannous chloride, acid/base | Iron powder, acid | H₂, Pd/C catalyst |
| Reaction Conditions | Reflux temperature | Reflux temperature | Room temp. to moderate heat/pressure |
| Typical Yield | Good to excellent | Good to excellent | Often quantitative[7] |
| Work-up | Tedious, involves removal of tin salts | Simpler, filtration of iron salts | Simple filtration of catalyst |
| Cost-Effectiveness | Moderate | High | Catalyst can be expensive but is reusable |
| Safety & Environment | Tin waste is toxic | Relatively benign iron waste | Flammable H₂ gas, catalyst can be pyrophoric |
dot graph "Route_1_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: Workflow for Route 1: Nitration followed by Reduction.
Route 2: Bromination and Esterification of 2,3-Diaminobenzoic Acid
An alternative approach involves the direct functionalization of a pre-existing diamino benzoic acid core. This route could potentially be shorter if the starting material, 2,3-diaminobenzoic acid, is readily available.
Step 1: Bromination of 2,3-Diaminobenzoic Acid
The regioselective bromination of 2,3-diaminobenzoic acid at the 5-position is the key step in this route. The directing effects of the two amino groups (ortho-, para-directing) and the carboxylic acid group (meta-directing) must be carefully considered. The 2- and 3- amino groups strongly activate the ring towards electrophilic substitution, and their combined directing effects would favor substitution at the 5-position.
Experimental Protocol: Bromination
-
Dissolve 2,3-diaminobenzoic acid in a suitable solvent, such as glacial acetic acid.[8][9]
-
Slowly add a solution of bromine in acetic acid to the reaction mixture at a controlled temperature.
-
Stir the reaction for a designated time, monitoring the formation of the product by TLC.
-
Upon completion, the reaction mixture is typically poured into water to precipitate the crude 2,3-diamino-5-bromobenzoic acid.
-
The solid product is collected by filtration, washed with water, and dried.
Step 2: Fischer Esterification
The final step is the esterification of the carboxylic acid group to form the methyl ester. The Fischer esterification is a classic and reliable method for this transformation.[10][11][12][13][14]
Experimental Protocol: Fischer Esterification
-
Suspend 2,3-diamino-5-bromobenzoic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the mixture.[10][11][12]
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove any unreacted acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify by column chromatography or recrystallization.
dot graph "Route_2_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: Workflow for Route 2: Bromination followed by Esterification.
Comparative Analysis and Conclusion
Both synthetic routes offer viable pathways to this compound. The choice between them will depend on several factors, including the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's capabilities.
-
Route 1 (Reduction of a Nitro Precursor) is generally a more established and predictable route. The starting material, Methyl 2-amino-5-bromobenzoate, is commercially available, and the nitration and reduction steps are well-documented transformations in organic chemistry. Among the reduction methods, catalytic hydrogenation is often preferred for its clean reaction profile and high yields, although the initial investment in the catalyst and safety precautions for handling hydrogen gas are considerations. The Fe/acid reduction is a robust and economical alternative, particularly for larger-scale syntheses.
-
Route 2 (Bromination and Esterification) offers a potentially shorter synthesis if 2,3-diaminobenzoic acid is readily and economically available.[15][16] However, the regioselectivity of the bromination step, while predicted to favor the desired 5-position, may require optimization to avoid the formation of isomeric byproducts. The Fischer esterification is a straightforward and high-yielding reaction.
Recommendation: For most laboratory-scale syntheses where reliability and predictability are paramount, Route 1 is recommended . The step-wise introduction of functional groups allows for better control over the final product's purity. For process development and larger-scale production, a thorough evaluation of the cost and availability of starting materials for both routes would be necessary. The atom economy and waste generation of each route should also be considered for a more sustainable process.
References
- 1. scribd.com [scribd.com]
- 2. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 3. orgsyn.org [orgsyn.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. 2-Amino-5-bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 9. jcsp.org.pk [jcsp.org.pk]
- 10. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 11. personal.tcu.edu [personal.tcu.edu]
- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 15. 2,3-Diaminobenzoic acid | C7H8N2O2 | CID 198069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. CAS 603-81-6: 2,3-Diaminobenzoic acid | CymitQuimica [cymitquimica.com]
Comparative Analysis of the Biological Activity of Methyl 2,3-diamino-5-bromobenzoate Derivatives and Related Scaffolds
An Objective Technical Guide for Researchers
This guide provides a comparative analysis of the biological activities of derivatives based on the methyl 2,3-diamino-5-bromobenzoate scaffold and its close structural analogs. Given the novelty of this specific diamino-substituted compound, this guide synthesizes data from closely related molecules, particularly derivatives of methyl 2-amino-5-bromobenzoate and other substituted diaminobenzoic and anthranilic acids. This approach allows for an informed projection of the potential therapeutic applications and guides future research and development.
The core structure, an aminobenzoic acid, is a well-established pharmacophore found in numerous therapeutic agents.[1] The introduction of a bromine atom and additional amino groups offers unique electronic and steric properties, creating a rich chemical space for developing novel bioactive compounds with potential applications in oncology, infectious diseases, and inflammatory conditions.
Comparative Analysis of Key Biological Activities
Derivatives of the bromo-aminobenzoate scaffold have demonstrated a wide range of biological activities. This section compares their performance in several key therapeutic areas, supported by experimental data from peer-reviewed literature.
Anti-virulence and Antibacterial Activity
A promising strategy in combating bacterial infections is to target virulence factors rather than viability, which may reduce the pressure for developing resistance. Derivatives of the closely related methyl 2-amino-5-bromobenzoate have been identified as potent inhibitors of the Pseudomonas aeruginosa quorum sensing (QS) system.[2]
Specifically, 2-benzamidobenzoic acids, synthesized from this precursor, act as allosteric inhibitors of PqsD, a critical enzyme in the biosynthesis of quinolone signals that regulate virulence.[2] These compounds bind to the acyl-coenzyme A (ACoA) channel, blocking substrate access to the active site.[2]
Table 1: Comparative Performance of PqsD Inhibitors Derived from Methyl 2-amino-5-bromobenzoate. [2]
| Compound ID | Substituent (Anthranilic Acid Moiety) | IC₅₀ (µM) for PqsD Inhibition |
| 1a | 2-chlorobenzoyl | 1.5 ± 0.2 |
| 1b | 3-chlorobenzoyl | 3.2 ± 0.4 |
| 1c | 4-chlorobenzoyl | 0.8 ± 0.1 |
| 1d | 2-fluorobenzoyl | 2.1 ± 0.3 |
| 1e | 3-fluorobenzoyl | 4.5 ± 0.6 |
| 1f | 4-fluorobenzoyl | 1.2 ± 0.1 |
In addition to anti-virulence, other related diaminobenzoic acid derivatives have shown direct antimicrobial activity against various bacterial and fungal strains, including Escherichia coli, Salmonella typhi, and Candida albicans.[3] This suggests that the this compound scaffold could be explored for developing dual-action agents that both kill the pathogen and inhibit its virulence.
Anticancer and Cytotoxic Activity
The aminobenzoic acid scaffold is a key component of several anticancer agents. Derivatives of 3,5-diaminobenzoic acid have been synthesized and shown to exhibit cytotoxicity against cervical cancer (HeLa) cell lines.[4][5] Similarly, 2-aminobenzothiazole derivatives have demonstrated potent anticancer activity against MCF7, MDAMB-231, and HepG2 cancer cell lines, acting as selective inhibitors of the PI3Kα enzyme.[6]
Table 2: Comparative Cytotoxic Activity of Related Aminobenzoic Acid Derivatives.
| Compound Class | Derivative Example | Cancer Cell Line | Activity Metric (IC₅₀ or % Inhibition) | Reference |
| 3-Amino-5-(...)-benzoic acids | Compound 3d | HeLa | >50% inhibition at 10 µg/mL | [4][5] |
| 2-Aminobenzothiazoles | Compound 8i | MCF7 | IC₅₀ = 6.34 µM | [6] |
| 2-Aminobenzothiazoles | Compound 8i | PI3Kα (enzyme) | IC₅₀ = 1.03 nM | [6] |
| 5-(3-Bromophenyl)-...-triazol-3-amines | Compound 4e | SNB-75 (CNS) | 41.25% Growth Inhibition | [7] |
| Organodiselenide-Methyl Anthranilates | Compound 14 | MCF-7 | IC₅₀ = 5.64 µM | [8] |
The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The ability of aminobenzoic acid derivatives to selectively inhibit key nodes in this pathway, such as PI3Kα, highlights their therapeutic potential.
Anti-inflammatory Activity
N-substituted anthranilic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Research into novel 5-bromo-N-substituted anthranilic acids has yielded compounds with potent anti-inflammatory activity, in some cases exceeding that of the standard drug, phenylbutazone.[9][10]
Table 3: Comparative Anti-inflammatory Activity of 5-Bromoanthranilic Acid Derivatives in Carrageenan-induced Edema Model. [9][10]
| Compound ID | Structure Description | Dose (mg/kg) | % Inflammation Inhibition |
| 7b | 5-bromo-N-[2'-amino-[1"-acetyl-5"-(p-methoxyphenyl)-2"-pyrazolin-3"-yl]-1',3',4'-oxidiazol-5'-ylmethyl]anthranilic acid | 50 | 50.66% |
| Compound 5 | 5-bromo-N-[2'-amino[1"-acetyl-5''-(substituted aryl)-2'-pyrazolin-3"-yl]-1'3'4'-oxadiazol-5'-ylmethyl) anthranilic acid | 50 | 51.05% |
| Phenylbutazone | Standard Drug | 50 | 45.52% - 47.23% |
These findings underscore the potential of the 5-bromoanthranilic acid core, which is structurally analogous to the topic compound, in the development of new anti-inflammatory agents.
Key Experimental Protocols
To ensure the reproducibility and validation of the findings presented, this section details the methodologies for key biological assays.
Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds dissolved in DMSO (final DMSO concentration <0.1%) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.
Antibacterial Susceptibility Testing: Broth Microdilution
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., E. coli, S. aureus) to a concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton broth.
-
Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Synthesis of the Core Scaffold
The parent compound, this compound, can be synthesized from methyl 2-amino-5-bromo-3-nitrobenzoate. The key step is the reduction of the nitro group to an amine.
Synthetic Procedure: [11]
-
Reaction Setup: Dissolve methyl 2-amino-5-bromo-3-nitrobenzoate, iron powder, and ammonium chloride in a solvent mixture of THF/ethanol/water.
-
Heating: Heat the reaction mixture to 95°C and stir vigorously for 1 hour.
-
Workup: After cooling, filter the mixture to remove insoluble solids.
-
Extraction: Partition the filtrate between ethyl acetate and water.
-
Isolation: Separate the organic layer, wash with brine, and concentrate under reduced pressure to yield the final product, this compound.
Conclusion and Future Directions
While direct experimental data on the biological activity of this compound derivatives is not yet widely published, a comprehensive analysis of its structural analogs provides a strong rationale for its investigation as a versatile therapeutic scaffold. The evidence points towards significant potential in several areas:
-
Oncology: Derivatives show promise as cytotoxic agents and inhibitors of key cancer-related signaling pathways like PI3K.
-
Infectious Diseases: The scaffold is a promising starting point for developing novel anti-virulence agents and traditional antibiotics.
-
Inflammatory Diseases: The bromoanthranilic acid core is a validated pharmacophore for potent anti-inflammatory activity.
Future research should focus on the synthesis and screening of a focused library of this compound derivatives to explore these potential applications. Structure-activity relationship (SAR) studies will be crucial in optimizing potency and selectivity for specific biological targets.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. Design, synthesis, biological evaluation, and in silico studies of 2-aminobenzothiazole derivatives as potent PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Newer N-substituted anthranilic acid derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijddr.in [ijddr.in]
- 11. 2,3-DiaMino-5-broMobenzoic acid Methyl ester | 1248541-63-0 [chemicalbook.com]
A Comparative Guide to the Structural Confirmation of Synthesized Methyl 2,3-diamino-5-bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of specifically substituted aromatic compounds like Methyl 2,3-diamino-5-bromobenzoate is a cornerstone of medicinal chemistry and materials science. The precise arrangement of functional groups on the benzene ring is critical to the molecule's biological activity and chemical properties. Consequently, rigorous confirmation of the target structure is not merely a procedural step but a fundamental requirement for the integrity of subsequent research. This guide will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to achieve unequivocal structural verification.
Synthesis of this compound: A Conceptual Pathway
While various synthetic routes to substituted diaminobenzoates exist, a common conceptual approach involves the nitration of a suitable precursor, followed by reduction of the nitro groups to amines. For this compound, a plausible synthesis could commence with a commercially available brominated methyl benzoate derivative, followed by sequential nitration and reduction steps to introduce the two amino groups at the desired positions. The careful choice of reagents and reaction conditions is paramount to control the regioselectivity of these transformations.
A Multi-Faceted Approach to Structural Confirmation
No single analytical technique is sufficient to definitively confirm the structure of a novel or synthesized compound. A robust validation relies on the convergence of data from multiple, complementary methods. The workflow for confirming the structure of this compound is a clear illustration of this principle.
Caption: Workflow for the comprehensive structural confirmation of this compound.
In-Depth Analysis through Spectroscopy and Spectrometry
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy: A Proton's Perspective
¹H NMR spectroscopy provides a detailed picture of the proton environments within a molecule. For this compound, we would expect to see distinct signals for the aromatic protons, the amine protons, and the methyl ester protons.
-
Aromatic Protons: The two protons on the benzene ring are in different chemical environments and will appear as distinct signals. Their chemical shifts will be influenced by the electron-donating amino groups and the electron-withdrawing bromo and methyl ester groups.
-
Amine Protons: The protons of the two amino groups (-NH₂) will typically appear as broad singlets. Their chemical shifts can vary depending on the solvent and concentration.
-
Methyl Ester Protons: The three equivalent protons of the methyl group (-OCH₃) will appear as a sharp singlet.
¹³C NMR Spectroscopy: The Carbon Framework
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
-
Aromatic Carbons: The six carbons of the benzene ring will appear in the aromatic region of the spectrum. The chemical shifts will be influenced by the attached substituents.
-
Carbonyl Carbon: The carbon of the ester carbonyl group (C=O) will appear at a characteristic downfield chemical shift.
-
Methyl Carbon: The carbon of the methyl ester group (-OCH₃) will appear in the upfield region of the spectrum.
Comparative NMR Data of a Related Isomer: Methyl 2-amino-5-bromobenzoate
| Signal | ¹H NMR (CDCl₃) Chemical Shift (ppm) | ¹³C NMR (CDCl₃) Chemical Shift (ppm) |
| Aromatic H | 7.78 (d, J=2.4 Hz), 7.19 (dd, J=8.8, 2.4 Hz), 6.64 (d, J=8.8 Hz) | 148.8, 137.2, 125.1, 119.3, 111.4, 109.5 |
| Amine (NH₂) | 5.61 (br s) | - |
| Methyl (OCH₃) | 3.86 (s) | 51.8 |
| Carbonyl (C=O) | - | 168.1 |
This data for the 2-amino-5-bromo isomer provides a valuable benchmark for predicting the spectrum of the 2,3-diamino-5-bromo isomer. The introduction of a second amino group is expected to cause further upfield shifts for the aromatic protons and carbons due to its electron-donating nature.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 10-20 mg of the synthesized this compound. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: The experiments should be performed on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). The probe should be tuned and matched for the ¹H and ¹³C frequencies, and the magnetic field should be shimmed for optimal homogeneity.
-
¹H NMR Data Acquisition: A standard single-pulse experiment is typically used. Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).
-
¹³C NMR Data Acquisition: A proton-decoupled pulse program is commonly used. Set the spectral width to cover the entire range of carbon chemical shifts (e.g., 0-200 ppm). A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and the solvent signal for ¹³C.
Mass Spectrometry (MS): Determining the Molecular Weight and Formula
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound, which is a critical piece of information for confirming its identity.
For this compound (C₈H₉BrN₂O₂), the expected monoisotopic mass is approximately 243.9847 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in roughly a 1:1 ratio, the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units.
Predicted Mass Spectrometry Data for this compound
| Adduct | m/z |
| [M+H]⁺ | 244.99202 |
| [M+Na]⁺ | 266.97396 |
| [M-H]⁻ | 242.97746 |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the synthesized compound in a suitable volatile solvent, such as methanol or acetonitrile.
-
Instrumentation: The analysis can be performed using an electrospray ionization (ESI) or electron ionization (EI) mass spectrometer.
-
Data Acquisition: Introduce the sample into the mass spectrometer. Acquire the mass spectrum over a suitable mass range to observe the molecular ion and potential fragment ions.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.
For this compound, the IR spectrum should exhibit characteristic absorption bands for the N-H bonds of the amino groups, the C=O bond of the ester, and the C-N and C-Br bonds.
Expected Key IR Absorptions
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H stretch (primary amine) | 3300-3500 (two bands) |
| C=O stretch (ester) | 1730-1750 |
| C-N stretch (aromatic amine) | 1250-1360 |
| C-Br stretch | 500-600 |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid by preparing a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: The spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum is first collected. Then, the sample spectrum is recorded. The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.
Conclusion: A Unified Approach to Structural Verification
The definitive structural confirmation of a synthesized molecule like this compound is achieved not by a single piece of evidence, but by the congruent and logical interpretation of data from a suite of analytical techniques. NMR spectroscopy provides an intricate map of the proton and carbon framework, mass spectrometry confirms the molecular weight and elemental composition, and infrared spectroscopy verifies the presence of key functional groups. By integrating the insights from each of these methods, researchers can establish the structure of their synthesized compounds with a high degree of confidence, ensuring the integrity and reproducibility of their scientific work. This multi-technique approach represents a self-validating system that is fundamental to the principles of scientific integrity in chemical research and drug development.
A Comparative Guide to the Synthesis of Methyl 2,3-diamino-5-bromobenzoate: An Analysis of Reaction Yields and Methodologies
Methyl 2,3-diamino-5-bromobenzoate is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and complex organic molecules. Its efficient and high-purity production is, therefore, a subject of considerable interest to researchers and professionals in drug development and chemical synthesis. This guide provides an in-depth comparison of the prevailing synthetic strategies for this compound, with a focus on reaction yields, procedural nuances, and the underlying chemical principles.
Introduction: The Significance of this compound
The unique arrangement of the vicinal diamine and the bromo-substituent on the benzene ring makes this compound a versatile building block. The two amino groups offer sites for the construction of heterocyclic rings, such as benzimidazoles, which are common motifs in biologically active compounds. The bromo-substituent provides a handle for further functionalization through cross-coupling reactions, enabling the introduction of diverse molecular fragments. Consequently, the development of reliable and high-yielding synthetic routes to this intermediate is crucial for advancing various research and development pipelines.
The Dominant Synthetic Pathway: A Two-Step Approach
The most commonly employed and well-documented route to this compound is a two-step process commencing from Methyl 2-amino-3-nitrobenzoate. This strategy involves an initial electrophilic bromination followed by the reduction of the nitro group.
Caption: The primary two-step synthetic route to this compound.
Step 1: Bromination of Methyl 2-amino-3-nitrobenzoate
The first step involves the selective bromination of Methyl 2-amino-3-nitrobenzoate at the 5-position. The amino group is a strong activating group and an ortho-, para-director, while the nitro and ester groups are deactivating and meta-directing. The position para to the activating amino group is the most favorable site for electrophilic substitution.
A common procedure for this transformation utilizes bromine in acetic acid, affording the desired Methyl 2-amino-5-bromo-3-nitrobenzoate in good yields.
Step 2: Reduction of the Nitro Group
The final and critical step is the reduction of the nitro group in Methyl 2-amino-5-bromo-3-nitrobenzoate to an amine, yielding the target compound. Several reducing agents can be employed for this transformation, with varying efficiencies, costs, and environmental impacts. The choice of reducing agent is a key determinant of the overall yield and purity of the final product.
Comparative Analysis of Synthesis Yields
The following table summarizes the reported yields for the key steps in the synthesis of this compound.
| Reaction Step | Reagents | Solvent(s) | Temperature | Yield | Reference |
| Bromination | Methyl 2-amino-3-nitrobenzoate, Bromine | Acetic Acid | Room Temp. | 82% | [1] |
| Nitro Reduction | Methyl 2-amino-5-bromo-3-nitrobenzoate, Iron powder, Ammonium chloride | THF/Ethanol/Water | 95 °C | 99% | [2] |
In-Depth Look at Reduction Methodologies
The reduction of the nitro group is the cornerstone of this synthesis. While several methods are available for this transformation, the use of iron powder in the presence of an acid or an ammonium salt is a widely adopted and robust method in both laboratory and industrial settings.
Iron Powder Reduction: The Workhorse Method
The reduction of aromatic nitro compounds using iron metal in the presence of a proton source, such as hydrochloric acid or ammonium chloride, is a classic and highly effective method. The reaction proceeds through a series of single-electron transfers from the iron metal to the nitro group, with the proton source facilitating the formation of water as a byproduct.
This method is favored for its high yields, cost-effectiveness, and the relative safety of the reagents. The workup typically involves filtering off the iron salts, which can sometimes be tedious but is generally straightforward. A reported yield of 99% for the synthesis of this compound using iron powder and ammonium chloride underscores the efficacy of this approach.[2]
Alternative Reduction Strategies: A Brief Overview
While the iron-based reduction is well-documented and high-yielding for this specific synthesis, other methods are commonly used for nitro group reductions and are worth considering, especially if issues such as reagent compatibility or product purification arise.
-
Stannous Chloride (SnCl₂): Tin(II) chloride is another effective reducing agent for aromatic nitro compounds. It is often used in acidic media, such as hydrochloric acid. While it can provide high yields, the tin byproducts can be more challenging to remove completely from the final product compared to iron salts.
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). Catalytic hydrogenation is often a very clean reaction, with the only byproduct being water, which simplifies purification. However, it requires specialized equipment (hydrogenation apparatus) and careful handling of flammable hydrogen gas. The catalyst can also be expensive, though it can often be recycled. For some substrates, catalytic hydrogenation can be quantitative.[3]
Caption: Comparison of common methods for nitro group reduction.
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-amino-5-bromo-3-nitrobenzoate (Yield: 82%)
Materials:
-
Methyl 2-amino-3-nitrobenzoate
-
Bromine
-
Acetic Acid
Procedure:
-
Dissolve Methyl 2-amino-3-nitrobenzoate (10.4 mmol) in 12 mL of acetic acid in a suitable reaction flask.
-
Prepare a solution of bromine (10.4 mmol) in 2 mL of acetic acid.
-
Add the bromine solution dropwise to the solution of Methyl 2-amino-3-nitrobenzoate over 5 minutes with stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 30 minutes.
-
Pour the reaction mixture into 100 g of ice.
-
Collect the precipitated yellow solid by suction filtration.
-
Dry the solid to afford Methyl 2-amino-5-bromo-3-nitrobenzoate.
Protocol 2: Synthesis of this compound (Yield: 99%)
Materials:
-
Methyl 2-amino-5-bromo-3-nitrobenzoate
-
Iron powder
-
Ammonium chloride
-
Tetrahydrofuran (THF)
-
Ethanol
-
Water
-
Methanol
-
Ethyl acetate
-
Saturated saline solution
-
Diatomaceous earth
Procedure:
-
In a round-bottom flask, combine Methyl 2-amino-5-bromo-3-nitrobenzoate (0.67 g, 2.44 mmol), iron powder (0.68 g, 12.0 mmol), and ammonium chloride (1.96 g, 37.0 mmol).[2]
-
Add a solvent mixture of THF/ethanol/water (1:1:0.4 v/v, total 29 mL).[2]
-
Heat the reaction mixture to 95 °C and stir vigorously for 1 hour.[2]
-
Monitor the reaction completion by a suitable method (e.g., TLC).
-
Once the reaction is complete, cool the mixture to room temperature.[2]
-
Filter the mixture through a plug of diatomaceous earth to remove insoluble solids.[2]
-
Wash the diatomaceous earth plug several times with methanol and tetrahydrofuran.[2]
-
Combine the filtrate and washings and concentrate under reduced pressure.[2]
-
Partition the concentrated residue between ethyl acetate and water.[2]
-
Separate the organic layer, wash it once with saturated saline solution, and concentrate under reduced pressure to yield this compound as a yellow powder.[2] The product can be used in subsequent reactions without further purification.[2]
Conclusion
The synthesis of this compound is most efficiently achieved through a two-step sequence involving bromination of Methyl 2-amino-3-nitrobenzoate followed by reduction of the nitro group. The iron powder-mediated reduction stands out as a particularly high-yielding, cost-effective, and scalable method, providing the target compound in near-quantitative yield. While other reduction methods like the use of stannous chloride or catalytic hydrogenation are viable alternatives, the iron/ammonium chloride system presents a compelling combination of efficiency and practicality for the synthesis of this valuable intermediate. Researchers should select the most appropriate method based on factors such as available equipment, scale of the reaction, and downstream purity requirements.
References
Safety Operating Guide
Proper Disposal of Methyl 2,3-diamino-5-bromobenzoate: A Guide for Laboratory Professionals
This guide provides a detailed protocol for the safe and compliant disposal of Methyl 2,3-diamino-5-bromobenzoate (CAS No. 1248541-63-0). As a brominated aromatic amine, this compound requires careful handling and disposal to mitigate risks to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound could not be located. The following guidance is based on safety data for structurally similar compounds, such as other brominated anilines and aromatic amines, as well as established best practices for hazardous waste disposal outlined by regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). Users must always consult their institution's specific Chemical Hygiene Plan and Environmental Health and Safety (EHS) office for local regulations and procedures.
Hazard Identification and Risk Assessment
This compound is a halogenated aromatic amine. Compounds in this class are often associated with significant health and environmental hazards.[1] Aromatic amines can be toxic, and many are considered potential carcinogens.[1] The presence of bromine, a halogen, classifies waste containing this compound as halogenated organic waste, which is subject to specific disposal regulations under the Resource Conservation and Recovery Act (RCRA).[2]
Based on data for analogous compounds, the primary hazards are likely to include:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.
-
Skin and Eye Irritation: Can cause irritation upon contact.
-
Target Organ Toxicity: Potential for specific target organ toxicity with repeated exposure.
-
Environmental Persistence: Halogenated organic compounds can be persistent in the environment and harmful to aquatic life.
A thorough risk assessment should be conducted before handling this compound, considering the quantities used and the specific experimental procedures.
Physicochemical and Hazard Data (Inferred)
| Property | Value/Classification | Source (Analogous Compounds) |
| Molecular Formula | C₈H₉BrN₂O₂ | [3] |
| CAS Number | 1248541-63-0 | [3] |
| Appearance | Solid | [4] |
| Likely Hazard Class | Acute Toxicity (Oral), Skin Irritant, Eye Irritant | [5] |
| Waste Classification | Halogenated Organic Waste | [2] |
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against exposure. The following should be worn at all times when handling this compound and its waste products:
-
Gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use.[1]
-
Eye Protection: Chemical splash goggles or a face shield.
-
Lab Coat: A flame-retardant and chemical-resistant lab coat.[6]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. All work with the solid compound should be performed in a certified chemical fume hood.[7]
Spill Management
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Secure: Alert others in the vicinity and evacuate the immediate area if necessary. Restrict access to the spill site.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE described in Section 2.
-
Contain the Spill: For solid spills, carefully cover the material with an absorbent, inert material (e.g., vermiculite, sand, or commercial sorbent pads). Avoid raising dust. For liquid solutions, contain the spill with absorbent pads.
-
Collect the Spilled Material: Carefully sweep or scoop the contained material into a designated hazardous waste container. Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.
-
Decontaminate the Area: Once the bulk of the spill has been removed, decontaminate the affected surface. See Section 5 for detailed decontamination procedures.
-
Dispose of Cleanup Materials: All materials used for spill cleanup (absorbents, gloves, etc.) must be disposed of as hazardous waste in the same container as the spilled chemical.
-
Report the Spill: Report the incident to your institution's EHS office, following their specific reporting procedures.
Disposal Procedures
The guiding principle for the disposal of this compound is that it must be treated as halogenated hazardous waste .[2] Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Collect pure this compound, contaminated absorbents, and other solid materials in a dedicated, properly labeled hazardous waste container.
-
Liquid Waste: If the compound is in solution, collect it in a separate, compatible container for halogenated organic liquid waste. Do not mix with non-halogenated waste streams.[2]
-
Contaminated Sharps: Any sharps (needles, razor blades, etc.) contaminated with this compound must be placed in a puncture-proof sharps container that is also labeled as hazardous waste.
-
-
Waste Container Management:
-
Compatibility: Use containers that are compatible with the chemical. High-density polyethylene (HDPE) is generally a good choice.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.
-
Closure: Keep the waste container closed at all times, except when adding waste. This prevents the release of vapors and reduces the risk of spills.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area that is secure and well-ventilated, away from incompatible materials such as strong oxidizing agents.
-
Utilize secondary containment (e.g., a larger bin or tray) to contain any potential leaks.
-
-
Final Disposal:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Do not exceed the storage time limits for hazardous waste as defined by the EPA and your local regulations.
-
Decontamination of Laboratory Equipment
Thorough decontamination of all equipment and surfaces is essential to prevent cross-contamination and accidental exposure.[8]
Protocol for Decontaminating Glassware and Equipment:
-
Initial Rinse: In a chemical fume hood, rinse the contaminated glassware or equipment with a suitable organic solvent in which this compound is soluble (e.g., acetone or ethanol).
-
Collect Rinsate: The initial solvent rinse must be collected and disposed of as halogenated hazardous waste.
-
Wash: After the initial rinse, wash the equipment with a laboratory detergent and water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the equipment to air dry completely or dry in an oven as appropriate.
-
Surface Decontamination: For work surfaces, wipe down the area with a towel dampened with a suitable solvent, followed by a wash with soap and water. Dispose of the cleaning materials as hazardous waste.
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment. Always prioritize safety and consult your institution's EHS professionals for specific guidance.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. This compound | 1248541-63-0 [sigmaaldrich.com]
- 4. 1248541-63-0 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 5. tcichemicals.com [tcichemicals.com]
- 6. calpaclab.com [calpaclab.com]
- 7. md.rcm.upr.edu [md.rcm.upr.edu]
- 8. rdlaboratoryequipment.com [rdlaboratoryequipment.com]
Navigating the Safe Handling of Methyl 2,3-diamino-5-bromobenzoate: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 2,3-diamino-5-bromobenzoate. As a substituted aromatic amine, this compound requires stringent handling protocols to mitigate potential health risks. This document is structured to deliver not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound combines the structural features of an aromatic amine and a halogenated benzene ring. This chemical architecture suggests a hazard profile that includes potential skin, eye, and respiratory tract irritation. Aromatic amines, as a class, are known for their potential to be absorbed through the skin and may have other systemic toxic effects.[1][2][3][4] The presence of a bromine atom necessitates careful consideration of its disposal, as halogenated organic compounds require specific waste streams.[5]
Anticipated Hazards:
-
Skin Irritation and Sensitization: Aromatic amines can cause skin irritation and may lead to allergic skin reactions upon repeated contact.[2][4]
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation or damage.[2][4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.
-
Acute Toxicity: Harmful if swallowed or absorbed through the skin.[2][4]
A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This assessment should consider the quantities being used, the nature of the experimental procedures (e.g., heating, aerosol generation), and the potential for exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the recommended PPE, grounded in the principles of chemical resistance and exposure minimization.
| Body Part | Recommended PPE | Rationale and Best Practices |
| Hands | Chemical-resistant gloves (Nitrile for short-term use; consider Neoprene or Butyl rubber for extended handling or immersion).[1][6][7] | Double-gloving is recommended to provide an additional barrier. Gloves should be inspected for pinholes or tears before each use. Change gloves immediately if contamination is suspected. Consult glove manufacturer's chemical resistance charts for specific breakthrough times.[8][9] |
| Eyes/Face | Chemical splash goggles and a face shield.[7] | Goggles provide a seal around the eyes to protect against splashes. A face shield offers an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a higher risk of splashing. |
| Body | A fully buttoned, long-sleeved laboratory coat. | A lab coat protects the skin and personal clothing from contamination. Consider a chemically resistant apron for procedures involving larger volumes. |
| Respiratory | Work within a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of dust or vapors. A NIOSH-approved respirator may be required for emergency situations or if engineering controls are not sufficient, as determined by your institution's safety assessment. |
| Feet | Closed-toe shoes. | Protects feet from spills and falling objects. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound will significantly reduce the risk of exposure. The following workflow provides a procedural guide from preparation to post-handling.
Pre-Handling Preparations
-
Information Review: Thoroughly read and understand this guide and any available safety information.
-
Fume Hood Verification: Ensure the chemical fume hood is operational and the airflow is within the specified range.
-
Area Decontamination: The work surface within the fume hood should be clean and free of clutter.
-
Gather Materials: All necessary equipment (spatulas, glassware, weighing paper, etc.) and reagents should be placed within the fume hood before starting.
-
PPE Donning: Put on all required PPE as outlined in the table above.
Handling the Compound
-
Weighing: If weighing the solid, do so within the fume hood on a draft shield or in a weighing boat to minimize the dispersal of dust.
-
Transfer: Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.
-
In Solution: When making solutions, add the solid to the solvent slowly to avoid splashing. If heating is required, do so under controlled conditions with appropriate apparatus to prevent bumping and aerosol generation.
-
Reactions: All reactions involving this compound should be conducted in a closed or contained system within the fume hood.
Post-Handling Procedures
-
Decontamination: Decontaminate all glassware and equipment that has come into contact with the compound. A suitable solvent rinse (e.g., ethanol or acetone), collected as hazardous waste, is recommended.
-
Work Area Cleaning: Wipe down the work surface in the fume hood with an appropriate cleaning agent.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of in the designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Visualizing the Workflow
The following diagram illustrates the key stages of the safe handling workflow for this compound.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and any associated waste is critical to protect the environment and comply with regulations.
Waste Segregation is Key:
-
Halogenated Organic Waste: All solid waste contaminated with this compound (e.g., weighing paper, gloves, paper towels) and all liquid waste (e.g., reaction mixtures, solvent rinses) must be collected in a designated, properly labeled "Halogenated Organic Waste" container.[10]
-
Non-Halogenated Waste: Do not mix non-halogenated waste with halogenated waste streams.[10]
Disposal Procedure:
-
Container Selection: Use a chemically compatible and leak-proof container for waste collection.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name of the contents, and the approximate concentrations.
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department. Follow all institutional and local regulations for hazardous waste disposal.
By adhering to these guidelines, you contribute to a safe and responsible laboratory environment. Your commitment to these practices is fundamental to the integrity of your research and the well-being of your colleagues.
References
- 1. ipo.rutgers.edu [ipo.rutgers.edu]
- 2. benchchem.com [benchchem.com]
- 3. kelid1.ir [kelid1.ir]
- 4. fishersci.com [fishersci.com]
- 5. specialchem.com [specialchem.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. hsa.ie [hsa.ie]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. PPE Chemical Protective Material Selection Guide - MediaWiki [conservation-wiki.com]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
